Urofollitropin
描述
属性
IUPAC Name |
(2R)-1-[(4S,7S,10S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2R)-butan-2-yl]-10-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28+,29-,30-,33?,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-JLSAMJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26995-91-5 | |
| Record name | Urofollitropin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026995915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Urofollitropin's Mechanism of Action on Granulosa Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin, a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its primary clinical application lies in the stimulation of ovarian follicular development in women undergoing assisted reproductive technologies (ART).[1][2] The physiological effects of this compound are mediated through its interaction with granulosa cells, the somatic cells surrounding the oocyte within the ovarian follicle. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by this compound in granulosa cells, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism: Signal Transduction Pathways
This compound, as a source of FSH, binds to the FSH receptor (FSHR), a G-protein coupled receptor (GPCR) exclusively located on the surface of granulosa cells.[1] This binding event triggers a cascade of intracellular signaling pathways that collectively orchestrate follicular growth, differentiation, and steroidogenesis. The principal signaling networks activated by this compound are the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The cAMP/PKA Signaling Pathway
The canonical and most prominent pathway activated by FSH is the cAMP/PKA pathway. Upon this compound binding, the FSHR couples to the Gαs subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulate the expression of genes crucial for granulosa cell function.
A primary downstream effect of PKA activation is the upregulation of key enzymes involved in steroidogenesis, most notably aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, a critical step for follicular maturation and oocyte quality.
Caption: this compound-activated cAMP/PKA signaling pathway in granulosa cells.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is also a critical downstream effector of FSHR activation in granulosa cells. While the precise mechanism of its activation is complex and can be both cAMP-dependent and independent, it is established that FSH stimulates the phosphorylation and activation of ERK1/2. This pathway is primarily associated with the regulation of granulosa cell proliferation and differentiation. Activated ERK can phosphorylate various transcription factors, leading to the expression of genes involved in cell cycle progression and follicular development.
Caption: this compound-activated MAPK/ERK signaling pathway in granulosa cells.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is another important pathway activated by this compound in granulosa cells, playing a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death). FSHR activation leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets that regulate cell survival, proliferation, and metabolism. This pathway is essential for maintaining the health and viability of the developing follicle.
Caption: this compound-activated PI3K/Akt signaling pathway in granulosa cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of FSH on granulosa cells.
Table 1: FSH Receptor Binding Affinity in Rat Granulosa Cells
| Parameter | Value | Reference |
| Association Constant (Ka) | 1.34 (± 0.31) x 10¹⁰ M⁻¹ | |
| Number of Binding Sites per Cell | 1,130 ± 70 |
Table 2: Dose-Dependent Effect of FSH on Steroidogenesis in Cultured Granulosa Cells
| FSH Concentration | Estradiol Production (Fold Increase over Basal) | Progesterone Production (ng/ml) | Reference |
| 0 IU/L | 1 | < 0.2 | |
| 40 IU/L | Significant increase | - | |
| 80 IU/L | Further significant increase | - | |
| 1-6 ng/ml | Quadratic increase | Continuous elevation | |
| 200 ng/ml | Stimulated aromatase activity | - | |
| 100 µM Forskolin (cAMP activator) | - | 80 |
Table 3: Effect of FSH on Aromatase Expression and Activity
| Treatment | Effect on Aromatase mRNA | Effect on Aromatase Activity | Reference |
| FSH | Increased levels of 3.0, 2.4, and 1.6 kilobase species | Increased in a time-dependent manner | |
| Forskolin (cAMP activator) | Mimicked FSH effect | Mimicked FSH effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Isolation and Primary Culture of Human Granulosa Cells
This protocol is adapted from methodologies described for the isolation and culture of human granulosa cells from follicular fluid obtained during ART procedures.
Materials:
-
Follicular fluid from patients undergoing oocyte retrieval
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque or Lymphosep®
-
DMEM/F12 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Pool follicular fluid from a single patient into a 50 mL centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the cell pellet in 10 mL of PBS.
-
Carefully layer the cell suspension onto 5 mL of Ficoll-Paque in a 15 mL centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the layer containing the granulosa cells (the "buffy coat") located at the interface of the PBS and Ficoll-Paque.
-
Wash the collected cells with 10 mL of PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete DMEM/F12 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Plate the cells at the desired density in cell culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. For experiments, cells are typically cultured for a period to allow attachment and recovery before stimulation with this compound.
Caption: A representative experimental workflow for studying this compound's effects.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol outlines the general steps for detecting the phosphorylation of ERK1/2 in granulosa cells following this compound stimulation, based on standard Western blotting procedures.
Materials:
-
Cultured granulosa cells
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate granulosa cells and culture until they reach the desired confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Conclusion
This compound exerts its profound effects on follicular development by activating a complex network of intracellular signaling pathways within granulosa cells. The primary cAMP/PKA pathway, along with the MAPK/ERK and PI3K/Akt pathways, converges to regulate gene expression, promote cell proliferation and survival, and drive the steroidogenesis essential for successful oocyte maturation. A thorough understanding of these intricate molecular mechanisms is paramount for optimizing existing fertility treatments and for the development of novel therapeutic strategies in reproductive medicine. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of human reproduction.
References
Urofollitropin Signal Transduction in Ovarian Follicles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the urofollitropin signal transduction pathway in ovarian follicles. This compound, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a critical therapeutic agent in reproductive medicine.[1][2][3] Understanding its mechanism of action at the molecular level is paramount for optimizing clinical protocols and developing novel therapeutics for infertility. This document details the core signaling cascades initiated by this compound, presents quantitative data on its effects, provides detailed experimental protocols for studying its action, and visualizes these pathways and workflows.
Core Signal Transduction Pathways
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells within the ovarian follicles.[4][5] This binding event triggers a cascade of intracellular signaling events that are crucial for follicular growth, differentiation, and steroidogenesis. The primary signaling pathways activated by this compound are the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.
The cAMP/PKA Pathway: The Canonical Route
The most well-established signaling cascade initiated by this compound is the adenylyl cyclase (AC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. Upon ligand binding, the FSHR undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which in turn phosphorylates a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes essential for granulosa cell function, most notably aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens.
The PI3K/Akt Pathway: A Key Survival and Proliferation Signal
This compound also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for granulosa cell survival, proliferation, and differentiation. This activation can occur through multiple mechanisms, including G protein βγ subunit-mediated activation of PI3K or through the involvement of scaffold proteins. Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a wide range of substrates involved in cell survival (by inhibiting apoptosis), proliferation, and metabolism.
The MAPK/ERK Pathway: A Modulator of Cell Growth and Differentiation
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by this compound in granulosa cells. The activation of this pathway by FSHR is complex and can be mediated by both cAMP-dependent and -independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This cascade typically involves the activation of Ras, which in turn activates Raf, followed by MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of various transcription factors, thereby influencing granulosa cell proliferation and differentiation.
Data Presentation
The following tables summarize key quantitative data related to the action of FSH, the active component of this compound. It is important to note that some of this data is derived from studies using recombinant FSH (rFSH) or general human FSH (hFSH), as specific quantitative preclinical data for this compound is limited in publicly available literature.
Table 1: FSH Receptor Binding and Downstream Signaling
| Parameter | Value | Cell Type/System | Reference |
| FSH Receptor Binding Affinity (Kd) | 1.7 x 10⁻⁹ M | Human fetal kidney cells transfected with hFSH receptor | |
| Apparent Association Constant (Ka) | 1.34 (±0.31) x 10¹⁰ M⁻¹ | Rat granulosa cells | |
| Number of Binding Sites per Cell | ~1600 | Freshly prepared rat granulosa cells | |
| ED₅₀ for cAMP Accumulation (hFSH) | 10 ng/mL | Human fetal kidney cells transfected with hFSH receptor |
Table 2: Clinical Outcomes of Ovarian Stimulation: this compound vs. Recombinant FSH
| Outcome | This compound | Recombinant FSH | Notes | Reference |
| Clinical Pregnancy Rate per Cycle (IVF) | Lower (not statistically significant in all analyses) | Higher (statistically significant with follitropin alfa) | Meta-analysis of 18 trials. An additional pregnancy for every 19 patients treated with follitropin alfa vs. This compound in IVF cycles. | |
| Total Gonadotropin Dose Required | Higher | Lower | Fewer units of rFSH were needed to achieve the same estradiol level and oocyte yield. | |
| Number of Oocytes Retrieved | Lower | Higher (WMD: 0.61) | Meta-analysis of 48 trials. | |
| Live Birth Rate | No significant difference | No significant difference | Meta-analysis of 48 trials. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signal transduction pathway.
FSH Receptor Binding Assay (Radioligand Assay)
This protocol describes a competitive binding assay to determine the affinity of this compound for the FSH receptor.
Materials:
-
Granulosa cell membrane preparation or cells expressing FSHR
-
Radiolabeled FSH (e.g., ¹²⁵I-hFSH)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate granulosa cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Membrane preparation, radiolabeled FSH, and binding buffer.
-
Non-specific binding wells: Membrane preparation, radiolabeled FSH, and a high concentration of unlabeled FSH (to saturate all specific binding sites).
-
Competition wells: Membrane preparation, radiolabeled FSH, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 17 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This protocol outlines a method to quantify intracellular cAMP levels in granulosa cells following this compound stimulation, often using an ELISA-based kit.
Materials:
-
Cultured granulosa cells
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody-coated plate, substrate, and stop solution)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed granulosa cells in a 96-well plate and culture until they reach the desired confluency. Starve the cells in serum-free medium for a few hours before the experiment. Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
ELISA:
-
Add standards and cell lysates to the wells of the anti-cAMP antibody-coated plate.
-
Add the cAMP-HRP conjugate to each well.
-
Incubate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the cAMP concentration in the cell lysates.
Steroidogenesis Assay (Estradiol Measurement)
This protocol describes how to measure estradiol production by granulosa cells in response to this compound.
Materials:
-
Cultured granulosa cells
-
This compound
-
Androgen substrate (e.g., testosterone or androstenedione)
-
Cell culture medium
-
Estradiol ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture granulosa cells in a multi-well plate. Treat the cells with different concentrations of this compound in the presence of an androgen substrate for a specified period (e.g., 48 hours).
-
Sample Collection: Collect the cell culture medium from each well.
-
ELISA: Perform an estradiol ELISA on the collected medium according to the manufacturer's protocol (similar to the cAMP ELISA procedure but with estradiol-specific reagents).
-
Data Analysis: Generate a standard curve and determine the concentration of estradiol in the culture medium.
Western Blotting for Phosphorylated Signaling Proteins (p-Akt and p-ERK)
This protocol details the detection of activated Akt and ERK proteins by measuring their phosphorylation status.
Materials:
-
Cultured granulosa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured granulosa cells with this compound for various time points. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total Akt) to normalize for protein loading.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling in granulosa cells.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis.
Logical Relationship: Downstream Effects
Caption: Downstream effects of this compound.
References
- 1. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT, p-AKT, ERK1/2 and p-ERK1/2 in Mural Granulosa Cells Are Not Correlated to Different Ovarian Stimulation Protocols in Patients Undergoing Assisted Reproductive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase activity in human granulosa cells during follicular development and the modulation by follicle-stimulating hormone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Isoforms of Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a critical biopharmaceutical for the treatment of infertility. Its biological activity and clinical efficacy are intrinsically linked to its complex molecular structure, characterized by a heterodimeric glycoprotein nature and significant heterogeneity due to glycosylation. This technical guide provides a comprehensive overview of the molecular architecture of this compound, delves into the nuances of its various isoforms, and presents detailed methodologies for their characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of gonadotropin-based therapeutics.
Molecular Structure of this compound
This compound is a member of the gonadotropin family of hormones and is structurally a glycoprotein. It consists of two non-covalently linked, dissimilar subunits: an alpha (α) subunit and a beta (β) subunit.[1][2][3][4]
-
Alpha (α) Subunit: The α-subunit of this compound is composed of 92 amino acids and is common to other glycoprotein hormones, including luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG).[1] It contains two N-linked glycosylation sites at asparagine (Asn) residues 52 and 78.
-
Beta (β) Subunit: The β-subunit is unique to FSH and confers its specific biological activity. It consists of 111 amino acids and has two N-linked glycosylation sites at Asn7 and Asn24.
The carbohydrate moieties attached to these glycosylation sites are crucial for the proper folding, stability, receptor binding, and in vivo bioactivity of the hormone. The heterogeneity in these glycan structures is the primary basis for the existence of multiple this compound isoforms.
This compound Isoforms
The term "isoforms" in the context of this compound refers to a population of FSH molecules that share the same amino acid sequence but differ in the composition and structure of their attached carbohydrate chains. This micro-heterogeneity, primarily in the degree of sialylation, results in molecules with different isoelectric points (pI) and biological activities.
More acidic isoforms, characterized by a higher sialic acid content, generally exhibit a longer plasma half-life, while less acidic (more basic) isoforms tend to have higher receptor binding affinity. The distribution of these isoforms in a this compound preparation is a critical quality attribute that can influence its therapeutic effect.
Quantitative Data on this compound Isoforms
The separation and quantification of this compound isoforms are typically achieved by techniques such as chromatofocusing and isoelectric focusing. The following table summarizes representative quantitative data on the distribution of this compound isoforms based on their isoelectric points.
| Isoform Pool | Isoelectric Point (pI) Range | Percentage of Total Immunoactivity Recovered (%) |
| Pool I | 5.1 - 5.5 | 3.8 ± 1.0 |
| Pool II | 4.6 - 5.0 | 18.4 ± 3.6 |
| Pool III | 4.3 - 4.5 | 14.9 ± 1.5 |
| Pool IV | 4.1 | 8.2 ± 1.4 |
| Pool V (Salt Peak) | < 4.0 | 51.1 ± 6.4 |
Data adapted from a study on a commercially available this compound preparation analyzed by chromatofocusing.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) located on the surface of granulosa cells in the ovaries. This binding initiates a cascade of intracellular signaling events crucial for follicular development. The primary signaling pathways activated are:
-
cAMP/PKA Pathway: Upon FSH binding, the FSHR activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate gene expression involved in steroidogenesis and cell proliferation.
-
PI3K/Akt Pathway: FSHR activation can also stimulate the Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (Akt) signaling pathway. This pathway is primarily involved in promoting cell survival and proliferation.
Experimental Protocols
The characterization of this compound and its isoforms requires a combination of high-resolution analytical techniques. Below are detailed methodologies for key experiments.
Purification and Characterization Workflow
The production of highly purified this compound from raw urine involves a multi-step process designed to remove impurities and enrich for the active hormone.
Isoelectric Focusing (IEF) for Isoform Analysis
IEF separates proteins based on their isoelectric point in a pH gradient.
Methodology:
-
Sample Preparation:
-
Reconstitute lyophilized this compound in deionized water to a concentration of 1-2 mg/mL.
-
Desalt the sample using a desalting column to minimize interference from salts.
-
Mix the desalted sample with an equal volume of IEF sample buffer containing carrier ampholytes.
-
-
Gel Preparation and Electrophoresis:
-
Cast a polyacrylamide gel containing a broad-range (e.g., pH 3-7) or narrow-range pH gradient using pre-made ampholyte solutions.
-
Apply the prepared this compound sample and pI markers to the gel.
-
Conduct electrophoresis at a constant power until the current stabilizes, indicating that the proteins have migrated to their respective isoelectric points.
-
-
Visualization and Analysis:
-
Fix the proteins in the gel using a solution of trichloroacetic acid.
-
Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Determine the pI of the this compound isoforms by comparing their positions to the pI markers. Densitometry can be used for semi-quantitative analysis of isoform distribution.
-
Chromatofocusing for Isoform Separation
Chromatofocusing is a column chromatography technique that separates proteins based on differences in their isoelectric points.
Methodology:
-
Column and Buffer Preparation:
-
Equilibrate a chromatofocusing column (e.g., a weak anion-exchange column) with a start buffer at a specific pH (e.g., pH 7.4).
-
Prepare an elution buffer with a lower pH (e.g., pH 4.0) containing a mixture of amphoteric buffers (e.g., Polybuffer).
-
-
Sample Application and Elution:
-
Load the this compound sample onto the equilibrated column.
-
Initiate elution with the elution buffer. A pH gradient will be generated in situ on the column.
-
Proteins will elute in order of their isoelectric points, from highest to lowest.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the absorbance at 280 nm to detect protein elution.
-
Measure the pH of each fraction to determine the pI of the eluting isoforms.
-
Analyze the collected fractions for FSH content using techniques such as ELISA or RIA to determine the distribution of immunoactive isoforms.
-
Mass Spectrometry for Structural Characterization
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound and its subunits, as well as for characterizing the glycan structures.
Methodology:
-
Sample Preparation:
-
Reduce and alkylate the this compound sample to break the disulfide bonds.
-
Separate the α and β subunits using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Digest the separated subunits with a protease (e.g., trypsin or chymotrypsin) to generate smaller peptides and glycopeptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide/glycopeptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptides and glycopeptides based on their hydrophobicity using a C18 column.
-
Analyze the eluting molecules by mass spectrometry to determine their mass-to-charge ratio.
-
Fragment the peptides and glycopeptides in the mass spectrometer (MS/MS) to obtain sequence information and characterize the glycan structures.
-
-
Data Analysis:
-
Use specialized software to analyze the MS and MS/MS data to identify the amino acid sequences and characterize the different glycan structures attached to each glycosylation site. This allows for the identification and relative quantification of different glycoforms.
-
Conclusion
This compound is a complex glycoprotein whose biological function is intimately tied to its molecular structure and the heterogeneity of its isoforms. A thorough understanding of its composition and the application of robust analytical methodologies are paramount for ensuring the quality, consistency, and clinical efficacy of this important therapeutic agent. The information and protocols provided in this guide offer a foundational framework for researchers and professionals working with this compound and other gonadotropin products.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Urofollitropin
Introduction
This compound is a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3][4] As a member of the gonadotropin class of hormones, its primary clinical application is in the field of reproductive medicine.[1] It is used to stimulate ovarian follicular growth in women who do not have primary ovarian failure, making it a cornerstone therapy for ovulation induction and a critical component of assisted reproductive technologies (ART) such as in vitro fertilization (IVF). This compound is a glycoprotein hormone composed of two non-covalently linked subunits, an alpha and a beta subunit. The beta subunit is unique and confers the specific biological activity of FSH.
1.0 Molecular Mechanism of Action
The pharmacodynamic effects of this compound are initiated by its binding to the follicle-stimulating hormone receptor (FSHR) located on the surface of ovarian granulosa cells. The FSHR is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events essential for follicular maturation.
1.1 Primary Signaling Cascade
The binding of this compound to the FSHR activates the stimulatory G protein, Gs, which in turn stimulates the enzyme adenylate cyclase. This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins and transcription factors, such as the cAMP response element-binding protein (CREB). This phosphorylation cascade is the principal mechanism by which FSH directs granulosa cell differentiation and proliferation.
1.2 Downstream Signaling Pathways
PKA activation serves as a central hub, initiating signals that regulate gene expression through multiple interconnected pathways. While PKA is the primary upstream kinase, its activity enhances other critical signaling cascades within the granulosa cell, including:
-
Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway: This pathway is known to regulate cell survival, growth, and metabolism.
-
Extracellular Regulated Kinase (ERK) Pathway: A subset of the mitogen-activated protein kinase (MAPK) family, this pathway is involved in cell proliferation and differentiation.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway also plays a role in granulosa cell differentiation and response to cellular stress.
Cross-talk between these PKA-dependent pathways is essential for the coordinated regulation of gene expression required for complete follicular maturation.
2.0 Core Pharmacodynamic Effects
The activation of the FSH signaling pathway translates into several key physiological effects that underpin the therapeutic use of this compound.
2.1 Follicular Growth and Development this compound acts as the primary hormonal signal for the recruitment of ovarian follicles from the preantral stage and supports their subsequent growth and development. In controlled ovarian stimulation cycles, the administration of this compound is intended to promote the development of multiple follicles simultaneously, thereby increasing the number of oocytes available for retrieval in ART procedures.
2.2 Modulation of Ovarian Steroidogenesis A critical downstream effect of the FSH signaling cascade is the upregulation of P450 aromatase, the key enzyme responsible for converting androgens (produced by theca cells) into estrogens within the granulosa cells. This leads to a dose-dependent increase in serum estradiol levels, which is a primary biomarker used to monitor the ovarian response to stimulation. This rise in estradiol is crucial for the proliferation of granulosa cells and the preparation of the endometrium for implantation.
2.3 Influence on Oocyte Quality The follicular environment orchestrated by FSH signaling is paramount for oocyte maturation. This compound influences the expression of local growth factors, such as inhibins and activins, which further refine follicular dynamics. Studies have shown that treatment with highly purified this compound results in high-quality embryos, with some research indicating a significantly higher score for top-grade embryos compared to recombinant FSH. The specific glycosylation patterns of urinary-derived FSH may also play a role in enhancing cell-to-cell communication within the follicle, which is linked to improved oocyte quality.
3.0 Quantitative Pharmacodynamic Data
The clinical effects of this compound are dose-dependent. Monitoring and dose adjustments are based on individual patient response, assessed through ultrasonography and serum hormone measurements.
Table 1: Clinical Dosing and Administration of this compound
| Indication | Starting Dose (IU/day) | Administration Route | Typical Duration | Maximum Dose (IU/day) |
|---|---|---|---|---|
| Ovulation Induction | 75 - 150 | Subcutaneous (SubQ) or Intramuscular (IM) | 5 - 12 days | 450 |
| Assisted Reproductive Technologies (ART) | 225 | Subcutaneous (SubQ) | 5 days (initial) | 450 |
Data compiled from sources:
Table 2: Pharmacokinetic Profile of this compound (Single Dose)
| Administration Route | Time to Peak Concentration (hours) | Elimination Half-Life (hours) |
|---|---|---|
| Intramuscular (IM) | 17 | 37 |
| Subcutaneous (SubQ) | 21 | 32 |
Data from source:
Table 3: Comparative Clinical Outcomes (this compound vs. Recombinant FSH)
| Parameter | Highly Purified this compound | Recombinant FSH | Statistical Significance |
|---|---|---|---|
| Mean Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | Not Significant |
| Pregnancy Rate | 46.5% | 36.8% | Not Significant |
| Implantation Rate | 22.1% | 15.8% | Not Significant |
| Grade 1 Embryo Score | 42.1% | 33.5% | Significant (p < 0.05) |
Data compiled from sources:
4.0 Key Experimental Protocols
4.1 In Vivo Protocol: Controlled Ovarian Stimulation for ART
This protocol details a standard clinical workflow for using this compound to induce multifollicular development for IVF.
-
1. Patient Evaluation and Pituitary Suppression:
-
A complete gynecologic and endocrinologic evaluation is performed to diagnose the cause of infertility and exclude contraindications such as primary ovarian failure or pregnancy.
-
To prevent a premature LH surge, patients often undergo pituitary suppression using a GnRH agonist (long protocol) or a GnRH antagonist (antagonist protocol).
-
-
2. This compound Administration:
-
Treatment typically begins on day 2 or 3 of the menstrual cycle.
-
The standard starting dose is 225 IU/day, administered subcutaneously for the first 5 days.
-
-
3. Ovarian Response Monitoring:
-
Monitoring begins around stimulation day 5 and continues every 1-2 days.
-
Transvaginal Ultrasonography: Measures the number and size of developing follicles.
-
Serum Estradiol Measurement: Quantifies the hormonal response of the growing follicles. A steady rise is expected.
-
-
4. Dose Adjustment:
-
The daily dose of this compound may be adjusted after the initial 5 days based on the ovarian response.
-
Adjustments are typically not made more frequently than every 2 days and are usually in increments of 75 to 150 IU. The maximum recommended daily dose is 450 IU.
-
-
5. Triggering Final Maturation:
-
When ultrasound monitoring shows that an adequate number of follicles have reached a mature size (e.g., >18 mm), a single injection of human chorionic gonadotropin (hCG; 5,000-10,000 IU) is administered to mimic the natural LH surge. This triggers the final maturation of the oocytes.
-
This compound is discontinued on the day of the hCG trigger.
-
-
6. Oocyte Retrieval and Luteal Support:
-
Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the hCG injection.
-
Luteal phase support, typically with progesterone, is initiated after retrieval to prepare the endometrium for embryo transfer.
-
The in vivo pharmacodynamics of this compound are centered on its ability to effectively mimic the action of endogenous FSH. By binding to its specific receptor on granulosa cells, it activates a well-defined signaling cascade that promotes follicular recruitment, growth, and steroidogenesis. This leads to the development of mature, high-quality oocytes suitable for fertilization. The predictable dose-response relationship allows for individualized treatment protocols guided by careful monitoring, ensuring both efficacy and safety. This compound remains a vital and effective tool in the management of infertility and the success of assisted reproductive technologies.
References
Urofollitropin: A Technical Guide to Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its primary mechanism of action involves binding to and activating the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells in the ovaries and Sertoli cells in the testes.[1][3] This interaction initiates a cascade of intracellular signaling events crucial for follicular development, steroidogenesis, and gametogenesis.[1] This technical guide provides an in-depth analysis of the binding affinity and specificity of this compound to its cognate receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
This compound Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its biological potency. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
While specific Kd values for commercially available this compound preparations are not always readily available in public literature, studies on human FSH binding to the FSHR provide a strong indication of its high affinity. Research utilizing radiolabeled human FSH has demonstrated high-affinity binding to the FSHR expressed in various cell types. For instance, one study using [125I]iodo-hFSH and rat granulosa cells reported an apparent association constant (Ka) of 1.34 x 10^10 M-1, which corresponds to a Kd in the picomolar range, indicating very strong binding. Another study involving [125I]FSH binding to L cells transfected with the rat FSH receptor determined a Kd of 1.42 nM. It is important to note that variations in experimental systems, such as the source of the FSH, the species of the receptor, and the cell type used, can influence the determined affinity values.
| Preparation | Receptor System | Reported Affinity (Kd/Ka) | Reference |
| [125I]iodo-hFSH | Rat Granulosa Cells | Ka = 1.34 x 10^10 M-1 | |
| [125I]FSH | Rat FSHR in L Cells | Kd = 1.42 nM | |
| rhFSH | Human FSHR in COS-7 Cells | Ka = 7.8 x 10^9 M-1 |
Table 1: Reported Binding Affinities for FSH Preparations. This table summarizes reported binding affinity values for different FSH preparations to the FSH receptor. Note that direct Kd values for this compound are not explicitly stated in the cited literature, but the data for human FSH provide a relevant approximation.
This compound Receptor Binding Specificity
The specificity of this compound is crucial for its therapeutic efficacy, ensuring that it primarily activates the FSHR and minimizes off-target effects. The main concern for cross-reactivity lies with other glycoprotein hormone receptors, particularly the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), due to the shared alpha subunit among these hormones.
Studies have consistently demonstrated the high specificity of FSH for its receptor. Competitive binding assays have shown that significantly higher concentrations of other glycoprotein hormones, such as luteinizing hormone (LH) and human chorionic gonadotropin (hCG), are required to displace FSH from its receptor. One study reported that the concentrations of hLH and hCG needed to compete with [125I]iodoFSH for binding to rat granulosa cells were 300- to 900-fold higher than that of unlabeled hFSH. This indicates a substantially lower affinity of these hormones for the FSHR, confirming the high specificity of the FSH-FSHR interaction.
| Competing Ligand | Receptor | Relative Potency/Concentration for Displacement | Reference |
| hLH | FSHR (Rat Granulosa Cells) | 300-900 fold higher than hFSH | |
| hCG | FSHR (Rat Granulosa Cells) | 300-900 fold higher than hFSH |
Table 2: Specificity of FSH Binding. This table highlights the high specificity of FSH for its receptor, as demonstrated by the significantly higher concentrations of other glycoprotein hormones required for competitive displacement.
Signaling Pathways Activated by this compound
Upon binding of this compound to the FSHR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The primary and most well-characterized pathway is the Gs protein-cAMP-protein kinase A (PKA) pathway. However, evidence suggests that the FSHR can also couple to other G proteins and activate alternative signaling pathways, contributing to the diverse physiological effects of FSH.
Canonical Gs/cAMP/PKA Signaling Pathway
The binding of this compound to the FSHR activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulate the expression of genes essential for follicular development and steroidogenesis.
Alternative Signaling Pathways
In addition to the canonical Gs/cAMP pathway, FSHR activation by this compound can also trigger other signaling cascades that play crucial roles in cellular processes such as proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The binding of FSH to its receptor can lead to the activation of the Phosphatidylinositol-3-kinase (PI3K) and Akt signaling pathway. This pathway is known to be involved in regulating cell survival and maturation.
-
ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway can also be activated downstream of FSHR. This pathway is typically associated with cell proliferation and differentiation.
Experimental Protocols
Determining the binding affinity and specificity of this compound to the FSHR typically involves radioligand binding assays. These assays utilize a radiolabeled form of FSH (the "hot" ligand) to quantify its binding to the receptor in the presence or absence of unlabeled this compound (the "cold" ligand).
Radioligand Saturation Binding Assay for Kd Determination
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
1. Materials:
-
Cells or membrane preparations expressing the FSHR.
-
Radiolabeled FSH (e.g., [125I]FSH).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubation: Incubate a fixed amount of receptor preparation with increasing concentrations of radiolabeled FSH in a series of tubes.
-
Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled this compound to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (time and temperature to be optimized).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of radiolabeled FSH.
-
Analyze the data using non-linear regression to a one-site binding model to determine Kd and Bmax. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope is -1/Kd.
-
Competitive Binding Assay for Specificity and Ki Determination
This assay measures the ability of an unlabeled ligand (competitor) to displace a fixed concentration of a radiolabeled ligand from the receptor, allowing for the determination of the inhibitor constant (Ki).
1. Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor ligands (e.g., LH, hCG).
2. Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled FSH (typically at or below its Kd) and increasing concentrations of unlabeled this compound or other competitor ligands.
-
Controls: Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled FSH).
-
Equilibration, Separation, Washing, and Counting: Follow the same steps as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound exerts its biological effects through high-affinity and specific binding to the follicle-stimulating hormone receptor. The primary signaling mechanism involves the activation of the Gs/cAMP/PKA pathway, with contributions from other pathways such as PI3K/Akt and ERK1/2. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of the binding properties of this compound, which is essential for understanding its pharmacology and for the development of novel gonadotropin-based therapies. The high specificity of this compound for the FSHR minimizes off-target effects and underscores its value as a targeted therapeutic agent in reproductive medicine.
References
The Biological Nuances of Urofollitropin: A Technical Guide to Activity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, has long been a cornerstone in the field of reproductive medicine. Its primary role is to stimulate follicular development in the ovaries, making it a critical component of ovulation induction and controlled ovarian hyperstimulation protocols for assisted reproductive technologies (ART). The biological activity of this compound is not uniform and can vary between different preparations, primarily due to differences in isoform composition and purity. This technical guide provides an in-depth analysis of the biological activity of various this compound preparations, offering a comparative perspective with recombinant FSH (rFSH) and detailing the methodologies used for its characterization.
This compound is a glycoprotein hormone composed of two non-covalently linked subunits: an alpha subunit, which is common to other glycoprotein hormones like luteinizing hormone (LH) and thyroid-stimulating hormone (TSH), and a beta subunit that confers its specific biological activity. The heterogeneity of this compound arises from post-translational modifications, particularly glycosylation, which results in a mixture of isoforms with varying isoelectric points (pI) and in vivo bioactivities. These differences in glycosylation can influence the hormone's half-life, receptor binding affinity, and overall clinical efficacy.
This guide will delve into the quantitative aspects of this compound's biological activity, present detailed experimental protocols for its assessment, and provide visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Data Presentation: Comparative Analysis of this compound Preparations
The biological activity of FSH preparations is a critical determinant of their clinical utility. The following tables summarize key quantitative parameters for different this compound preparations in comparison to recombinant FSH.
Table 1: Specific Activity of Various FSH Preparations
| Preparation Type | Specific Activity (IU/mg protein) | Reference(s) |
| Standard this compound | 100 - 150 | [1] |
| Highly Purified this compound (HP-uFSH) | ≥ 5,000 | [2] |
| Recombinant FSH (Follitropin alfa) | > 10,000 | [3][4] |
| Recombinant FSH (Follitropin beta) | ~10,000 | [5] |
Table 2: Isoform Distribution of a Commercial this compound Preparation
| Isoelectric Point (pI) Range | Percentage of Total Immunoactivity | Reference(s) |
| 5.5 - 5.1 | 3.8 ± 1.0% | |
| 5.0 - 4.6 | 18.4 ± 3.6% | |
| 4.5 - 4.3 | 14.9 ± 1.5% | |
| 4.1 | 8.2 ± 1.4% | |
| Salt Peak (<4.0) | 51.1 ± 6.4% |
Table 3: Comparative Clinical Efficacy of this compound and Recombinant FSH
| Parameter | Highly Purified this compound (HP-uFSH) | Recombinant FSH (rFSH) | Reference(s) |
| Number of Oocytes Retrieved (Mean ± SD) | 10.8 ± 6.1 | 10.2 ± 6.0 | |
| 16.3 | 17.1 | ||
| 14.4 | 15.6 | ||
| Fertilization Rate | 63.1% | 63.0% | |
| 58.6% | 53.6% | ||
| Clinical Pregnancy Rate per Embryo Transfer | 41.4% | 44.3% | |
| 44.4% | 33.7% | ||
| Live Birth Rate per Cycle | 26.7% | 33.8% | |
| 38.2% | 38.2% |
Experimental Protocols
Accurate assessment of the biological activity of this compound is essential for quality control and clinical application. The following are detailed methodologies for key experiments.
In Vivo Bioassay: Steelman-Pohley Ovarian Weight Gain Assay
This assay remains a cornerstone for determining the in vivo potency of FSH preparations.
Principle: The assay is based on the augmentation of ovarian weight in immature female rats by the synergistic action of FSH and an excess of human chorionic gonadotropin (hCG). The increase in ovarian weight is proportional to the dose of FSH administered.
Detailed Protocol:
-
Animal Preparation: Immature female rats (21-23 days old) are used.
-
HCG Administration: A priming dose of hCG (typically 20-50 IU) is administered subcutaneously to each rat. This saturates LH receptors and makes the ovarian response specific to FSH.
-
FSH Administration:
-
A standard FSH preparation and the test this compound preparation are prepared in a suitable vehicle (e.g., saline with 0.1% bovine serum albumin).
-
Graded doses of the standard and test preparations are administered subcutaneously once or twice daily for three consecutive days.
-
-
Endpoint Measurement:
-
Approximately 72-74 hours after the first injection, the rats are euthanized.
-
The ovaries are carefully dissected, freed from surrounding tissue, and weighed to the nearest 0.1 mg.
-
-
Data Analysis: The potency of the test preparation is calculated by comparing its dose-response curve with that of the standard preparation using parallel line assay statistics.
In Vitro Bioassay: Granulosa Cell Aromatase Bioassay
This in vitro method provides a sensitive and specific measure of FSH bioactivity.
Principle: FSH stimulates the aromatase enzyme in cultured granulosa cells, leading to the conversion of androgens to estrogens. The amount of estradiol produced is proportional to the FSH concentration.
Detailed Protocol:
-
Cell Culture Preparation:
-
Granulosa cells are isolated from the ovaries of immature female rats (e.g., Sprague-Dawley) treated with diethylstilbestrol.
-
Cells are plated in a suitable culture medium (e.g., DMEM/F12) and allowed to attach.
-
-
Assay Procedure:
-
The culture medium is replaced with a serum-free medium containing a saturating concentration of an androgen substrate (e.g., androstenedione or testosterone) and a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to enhance the cAMP response.
-
Standard FSH and test this compound preparations are added to the wells in a range of concentrations.
-
The cells are incubated for a defined period (e.g., 48-72 hours).
-
-
Endpoint Measurement:
-
The concentration of estradiol in the culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The bioactivity of the this compound preparation is determined by comparing its dose-response curve for estradiol production with that of the FSH standard.
FSH Receptor Binding Assay
This assay quantifies the ability of a this compound preparation to bind to the FSH receptor.
Principle: The assay measures the displacement of a radiolabeled FSH ligand from its receptor by unlabeled FSH (from the standard or test preparation).
Detailed Protocol:
-
Receptor Preparation: A source of FSH receptors is required, typically membranes prepared from animal testes (e.g., rat or calf) or from a cell line engineered to express the human FSH receptor.
-
Assay Procedure:
-
A constant amount of radiolabeled FSH (e.g., ¹²⁵I-FSH) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled FSH standard or the this compound test sample.
-
The incubation is carried out to equilibrium.
-
-
Separation and Counting:
-
The receptor-bound and free radioligand are separated (e.g., by centrifugation or filtration).
-
The radioactivity in the bound fraction is quantified using a gamma counter.
-
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of unlabeled FSH. The binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the this compound preparation is determined by comparison with the standard curve.
Signaling Pathways of this compound
Upon binding to its G protein-coupled receptor (FSHR) on the surface of granulosa cells, this compound activates intracellular signaling cascades that are crucial for follicular development.
Conclusion
The biological activity of this compound preparations is a multifaceted parameter influenced by the purity and the specific mixture of FSH isoforms. While highly purified this compound demonstrates significant clinical efficacy, it is essential for researchers and drug development professionals to recognize the inherent variability compared to the more consistent recombinant FSH products. The choice between urinary-derived and recombinant FSH often involves a balance between cost-effectiveness and the desire for product consistency.
The detailed experimental protocols and comparative data presented in this guide provide a framework for the comprehensive evaluation of this compound preparations. A thorough understanding of these methodologies and the underlying biological principles is crucial for ensuring the quality, safety, and efficacy of these important therapeutic agents in reproductive medicine. Future research may focus on further elucidating the specific roles of different FSH isoforms in follicular development and on refining manufacturing processes to produce this compound preparations with more defined and consistent biological activity.
References
- 1. Granulosa cell aromatase bioassay for follicle-stimulating hormone: validation and application of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
In vitro studies on urofollitropin's effect on follicular development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of urofollitropin on follicular development. This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a key gonadotropin in assisted reproductive technologies.[1] Understanding its mechanism and effects at the cellular and follicular level in a controlled in vitro environment is crucial for optimizing its therapeutic use and developing novel fertility treatments. This document outlines the core signaling pathways, detailed experimental protocols, and quantitative outcomes observed in in vitro studies.
Mechanism of Action: Signaling Pathways in Granulosa Cells
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor located on the surface of granulosa cells within the ovarian follicle.[1] This binding initiates a cascade of intracellular signaling events that are critical for follicular growth, differentiation, and steroidogenesis. The primary signaling pathway activated by this compound is the cyclic adenosine monophosphate (cAMP) / Protein Kinase A (PKA) pathway.
Upon ligand binding, the FSHR activates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[1] Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This transcriptional regulation ultimately leads to the expression of genes essential for follicular development, most notably aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[1] Estrogens, in turn, are crucial for granulosa cell proliferation and further follicular maturation.
A secondary signaling pathway that appears to be activated by FSH, and therefore this compound, is the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway. This pathway is known to regulate various metabolic and cell survival functions, contributing to the overall health and maturation of the follicle.
References
Methodological & Application
Application Notes and Protocols for Urofollitropin in Controlled Ovarian Hyperstimulation for IVF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin is a highly purified preparation of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women.[1][2][3] It is a key gonadotropin used in assisted reproductive technologies (ART), particularly in-vitro fertilization (IVF), to stimulate the development of multiple ovarian follicles.[1][4] This document provides detailed application notes and protocols for the use of this compound in controlled ovarian hyperstimulation (COH) for IVF, intended for researchers, scientists, and professionals in drug development.
This compound is composed of two non-covalently linked glycoproteins, the alpha and beta subunits. The beta subunit confers the specific biological activity of FSH. Its primary role is to stimulate the growth and maturation of ovarian follicles.
Mechanism of Action and Signaling Pathway
This compound mimics the action of endogenous FSH by binding to FSH receptors on the surface of ovarian granulosa cells. These receptors are G protein-coupled receptors (GPCRs). The binding of this compound initiates a cascade of intracellular events, primarily through the activation of the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins crucial for follicular maturation. A major downstream effect of this signaling pathway is the upregulation of aromatase, the enzyme responsible for converting androgens to estrogens. Estrogens are vital for the proliferation and differentiation of granulosa cells, further enhancing follicular development. The FSH receptor binding may also induce the phosphorylation and activation of the PI3K/Akt signaling pathway, which regulates cell survival and maturation.
Caption: this compound Signaling Pathway in Granulosa Cells.
Controlled Ovarian Hyperstimulation Protocols
This compound is administered to stimulate the ovaries to produce multiple mature follicles, increasing the chances of successful fertilization. The dosage and administration are carefully monitored to avoid Ovarian Hyperstimulation Syndrome (OHSS). Protocols are individualized based on patient characteristics and clinical monitoring.
Key Protocol Components:
-
Pituitary Suppression: To prevent a premature luteinizing hormone (LH) surge and ovulation, pituitary function is suppressed using either a Gonadotropin-Releasing Hormone (GnRH) agonist or a GnRH antagonist.
-
Ovarian Stimulation: this compound is administered to stimulate follicular growth.
-
Monitoring: Follicular development is monitored using transvaginal ultrasound and serum estradiol levels.
-
Triggering of Ovulation: Once follicles reach an optimal size, human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.
-
Oocyte Retrieval: Eggs are retrieved approximately 34-36 hours after the hCG trigger.
Experimental Protocols
GnRH Agonist (Long) Protocol
This is a traditional and widely used protocol.
Methodology:
-
Pituitary Downregulation: A GnRH agonist (e.g., leuprolide acetate) is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.
-
Baseline Assessment: After approximately 10-14 days of GnRH agonist treatment, a baseline ultrasound and serum estradiol measurement are performed to confirm pituitary suppression (endometrial stripe <5 mm, estradiol <50 pg/mL).
-
Ovarian Stimulation: Once downregulation is confirmed, this compound administration begins, typically on day 2 or 3 of the menstrual cycle. The starting dose is usually 150-225 IU per day, administered subcutaneously or intramuscularly. The GnRH agonist is continued at a lower dose.
-
Dose Adjustment: The this compound dose is adjusted based on ovarian response, monitored every 2-3 days. Dose adjustments should not be made more frequently than every two days and should not exceed 75-150 IU per adjustment. The maximum recommended daily dose is 450 IU.
-
Duration of Stimulation: Treatment typically continues for 7 to 12 days.
-
Ovulation Trigger: When at least two lead follicles reach a mean diameter of ≥18 mm, a single injection of 5,000-10,000 IU of hCG is administered 24-48 hours after the last this compound dose.
-
Oocyte Retrieval: Performed 34-36 hours after hCG administration.
Caption: GnRH Agonist (Long) Protocol Workflow.
GnRH Antagonist Protocol
This protocol is shorter and has a lower risk of OHSS.
Methodology:
-
Ovarian Stimulation: this compound administration begins on day 2 or 3 of the menstrual cycle. The initial dose is typically 150-225 IU daily.
-
GnRH Antagonist Administration: A GnRH antagonist (e.g., ganirelix or cetrorelix) is initiated when the lead follicle reaches approximately 12-14 mm in diameter, or on a fixed day of stimulation (e.g., day 5 or 6). The antagonist is continued daily until the day of the hCG trigger.
-
Dose Adjustment and Monitoring: Similar to the agonist protocol, the this compound dose is adjusted based on follicular growth and estradiol levels.
-
Duration of Stimulation: Typically 8 to 12 days of gonadotropin injections are required.
-
Ovulation Trigger: When at least two lead follicles reach a mean diameter of ≥18 mm, hCG is administered.
-
Oocyte Retrieval: Performed 34-36 hours after the hCG trigger.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Bravelle (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intramuscular Administration of Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a cornerstone in the treatment of infertility.[1][2][3] It is instrumental in stimulating ovarian follicular growth in women without primary ovarian failure.[1][4] This document provides a comprehensive comparison of the subcutaneous (SC) and intramuscular (IM) routes of administration for this compound, offering detailed protocols, pharmacokinetic data, and a review of clinical outcomes to guide researchers and drug development professionals.
Introduction
This compound therapy is a key component of assisted reproductive technologies (ART) and ovulation induction protocols. The choice between subcutaneous and intramuscular injection routes can impact not only the pharmacokinetic profile of the drug but also patient adherence and clinical workflow. Subcutaneous administration offers the potential for self-injection, which can be more convenient for patients, while intramuscular administration has been the traditional route for many gonadotropin preparations. This document explores the scientific and clinical data comparing these two administration methods.
Mechanism of Action
This compound's primary component, FSH, initiates its physiological effect by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled transmembrane receptor on the surface of ovarian granulosa cells. This binding activates a cascade of intracellular signaling pathways, primarily the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, which ultimately upregulates the expression of key enzymes like aromatase, responsible for converting androgens to estrogens. Another signaling pathway implicated is the PI3K/Akt pathway, which is involved in cell survival and maturation.
Signaling Pathway Diagram
Caption: this compound (FSH) signaling pathway in ovarian granulosa cells.
Pharmacokinetic Profiles: Subcutaneous vs. Intramuscular
The route of administration influences the absorption and bioavailability of this compound. While both routes are effective, they exhibit different pharmacokinetic profiles.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |
| Time to Peak (Tmax) - Single Dose | 21 hours | 17 hours | |
| Time to Peak (Tmax) - Multiple Doses | 10 hours | 11 hours | |
| Peak Concentration (Cmax) - Single 300 IU Dose | 4.98 - 7.50 IU/L | 4.98 - 7.50 IU/L | |
| Area Under the Curve (AUCt) - Single 300 IU Dose | 409.71 - 486.16 IU/L·h | 409.71 - 486.16 IU/L·h | |
| Elimination Half-life (t½) | 39.02 - 53.63 hours | 39.02 - 53.63 hours | |
| Bioequivalence | Studies have shown bioequivalence between SC and IM routes for menotrophin. | Studies have shown bioequivalence between SC and IM routes for menotrophin. |
Note: Some data is derived from studies on highly purified menotrophin, which contains both FSH and LH.
Studies have indicated that peak serum FSH levels may be higher and occur earlier after intramuscular injection compared to subcutaneous injection. However, other research has found the subcutaneous and intramuscular routes of menotrophin to be equivalent in terms of their pharmacokinetic parameters.
Clinical Efficacy and Outcomes
Clinical studies comparing subcutaneous this compound with intramuscular menotropins for in vitro fertilization (IVF) have shown comparable outcomes in terms of pregnancy rates.
Table 2: Clinical Outcomes in IVF Cycles
| Outcome Parameter | Subcutaneous this compound (Fertinex) | Intramuscular Menotropins (Pergonal/Metrodin) | Reference |
| Clinical Pregnancy Rate per Embryo Transfer | 54% - 62% | 64% - 67% | |
| Hormonal Response | No discernible difference | No discernible difference | |
| Oocyte Recovery | No discernible difference | No discernible difference | |
| Embryonic Growth | No discernible difference | No discernible difference |
A study comparing recombinant FSH (follitropin alfa) with purified urinary FSH (this compound) administered subcutaneously found no significant difference in ovulation rates or pregnancy rates between the two groups.
Experimental Protocols
The following are generalized protocols for the subcutaneous and intramuscular administration of this compound for ovulation induction. Dosing and monitoring must be individualized for each subject.
Protocol for Subcutaneous Administration
Objective: To induce follicular development for ovulation induction or ART.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile diluent (0.9% Sodium Chloride Injection, USP)
-
Sterile syringes and needles for reconstitution and administration
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Reconstitution:
-
Wash hands thoroughly.
-
Prepare a clean work surface.
-
Remove the caps from the this compound and diluent vials.
-
Clean the rubber stoppers with an alcohol swab.
-
Using a sterile syringe, draw up the prescribed amount of diluent.
-
Inject the diluent into the vial of this compound powder, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
Inspect the solution for particulate matter and discoloration before administration.
-
-
Administration:
-
Select an injection site on the abdomen, at least one inch from the navel. Rotate injection sites daily.
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45- to 90-degree angle into the pinched skin.
-
Inject the medication slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.
-
Dispose of the syringe and needle in a sharps container.
-
Dosing (Example for Ovulation Induction):
-
Initial Dose: 75-150 IU daily, administered subcutaneously, for 5-7 days.
-
Dose Adjustment: The dose may be adjusted every 2-3 days based on ovarian response, as monitored by ultrasound and serum estradiol levels. The dose should not be increased by more than 75-150 IU per adjustment.
-
Maximum Dose: Typically not to exceed 450 IU per day.
-
Duration: Treatment is usually continued for 7-12 days.
Protocol for Intramuscular Administration
Objective: To induce follicular development for ovulation induction or ART.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile diluent (0.9% Sodium Chloride Injection, USP)
-
Sterile syringes and needles for reconstitution and administration (typically a longer needle for IM injection)
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Reconstitution: Follow the same reconstitution procedure as for subcutaneous administration.
-
Administration (to be performed by a healthcare professional):
-
Select an injection site, typically the upper outer quadrant of the buttock or the deltoid muscle.
-
Clean the injection site with an alcohol swab.
-
Insert the needle at a 90-degree angle into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the medication slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Dispose of the syringe and needle in a sharps container.
-
Dosing: Dosing regimens are generally the same as for subcutaneous administration.
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical trial comparing SC and IM this compound.
Patient Preference and Adherence
Studies have shown that when regular injections are required, a majority of women prefer subcutaneous over intramuscular administration. This preference is often attributed to the reduced pain and the convenience of self-administration associated with subcutaneous injections. Healthcare providers also tend to prefer administering subcutaneous injections. The potential for improved patient adherence with a less invasive and more convenient administration route is a significant consideration in drug development and clinical practice.
Conclusion
Both subcutaneous and intramuscular routes of administration for this compound are effective in stimulating follicular development. Pharmacokinetic studies suggest a high degree of similarity between the two routes, with some evidence indicating a faster absorption rate for intramuscular injections. Clinical efficacy, as measured by pregnancy rates in ART cycles, appears to be comparable. The choice of administration route may therefore be guided by factors such as patient preference, convenience, and the potential for improved treatment adherence offered by subcutaneous self-administration. For drug development professionals, these findings support the continued development and use of subcutaneously administered gonadotropin formulations.
References
Application Notes and Protocols for Urofollitropin Dosage Strategies in Poor Ovarian Responders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of urofollitropin dosage strategies for individuals classified as poor ovarian responders (PORs). This document outlines various treatment protocols, summarizes key quantitative data from clinical studies, and details the underlying signaling pathways involved in follicular stimulation.
Introduction to this compound and Poor Ovarian Response
This compound is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] It is a key gonadotropin used in assisted reproductive technologies (ART) to stimulate the growth and development of ovarian follicles.[1][2][3] Poor ovarian responders are patients who exhibit a suboptimal response to controlled ovarian stimulation, typically characterized by the retrieval of a low number of oocytes. The Bologna criteria are often used for a standardized definition, requiring at least two of the following: advanced maternal age (≥40 years), a previous poor ovarian response (≤3 oocytes with a conventional stimulation protocol), or an abnormal ovarian reserve test.
The management of PORs remains a significant challenge in reproductive medicine. Dosage strategies for this compound in this population are aimed at optimizing follicular recruitment and oocyte yield to improve the chances of successful pregnancy.
This compound Dosage Regimens for Poor Ovarian Responders
Dosage regimens for this compound in PORs are highly individualized and based on clinical monitoring, including serum estradiol levels and ultrasound evaluation of follicular growth.
Standard Dosage and Administration
-
Starting Dose: For ovulation induction, an initial dose of 150 IU per day, administered subcutaneously (SC) or intramuscularly (IM), for 5 days is common. In ART cycles, particularly after GnRH agonist pituitary suppression, a starting dose of 225 IU daily may be used.
-
Dose Adjustments: Adjustments are typically made after 5 days of initial treatment based on ovarian response. Dose adjustments should not occur more frequently than every 2 days, with increments typically ranging from 75 to 150 IU.
-
Maximum Dose: The maximum recommended daily dose is generally 450 IU. Increasing the daily FSH dose beyond 300-450 IU may not provide additional benefits and can increase costs.
-
Duration of Treatment: Therapy should generally not exceed 12 days.
High-Dose Gonadotropin Protocols
Historically, a common strategy for PORs has been to use high doses of gonadotropins. However, evidence suggests that increasing the dose of FSH beyond a certain threshold may not improve outcomes. One prospective randomized study comparing daily doses of 450 IU and 600 IU of gonadotropins in women at risk of poor ovarian response found no significant differences in the number of mature eggs retrieved or pregnancy rates.
Comparative Efficacy: this compound vs. Recombinant FSH (rFSH)
Clinical studies comparing urinary-derived FSH (this compound) and recombinant FSH have yielded mixed results. Some studies suggest that while rFSH may lead to a higher number of oocytes retrieved, this compound may result in oocytes of better quality, potentially leading to comparable or even favorable pregnancy outcomes. Other studies have found no statistically significant differences in the number of oocytes retrieved, clinical pregnancy rates, or live birth rates between the two.
Adjuvant Therapies
To improve ovarian response in PORs, various adjuvant therapies may be used in conjunction with this compound. These include:
-
Dehydroepiandrosterone (DHEA): Supplementation with DHEA has been explored to improve ovarian response and pregnancy outcomes.
-
Coenzyme Q10 (CoQ10): CoQ10 has been investigated for its potential to improve oocyte and embryo quality.
-
Growth Hormone (GH): GH may be used to enhance the ovarian response to gonadotropin stimulation.
-
Letrozole: This aromatase inhibitor can be used to increase endogenous FSH levels.
A systematic review and network meta-analysis suggested that adjuvant treatment with DHEA, CoQ10, and GH showed better clinical outcomes in achieving pregnancy and required a lower dosage of gonadotropins.
Data Summary
The following tables summarize quantitative data from various studies on this compound and other gonadotropin dosage strategies in poor ovarian responders.
Table 1: Comparison of High-Dose Gonadotropin Protocols in Poor Ovarian Responders
| Outcome Measure | 450 IU/day Gonadotropin | 600 IU/day Gonadotropin |
| Number of Mature Oocytes Retrieved (Median) | 4 | 4 |
| Fertilization Rate | 62.4% | 57.0% |
| Clinical Pregnancy Rate | 16.4% | 18.3% |
Data from a prospective randomized study comparing 450 IU vs. 600 IU daily gonadotropin in women at risk of poor ovarian response.
Table 2: Comparison of Mild vs. Conventional Stimulation Protocols in Poor Responders
| Outcome Measure | Mild Stimulation (≤150 IU/day) | Conventional Stimulation |
| Number of Oocytes Collected (Mean) | 3 | 3 |
| Ongoing Pregnancy Rate | 8% | 4% |
Data from a study comparing a low-dose (150 IU initial) vs. a higher-dose (300 IU) rFSH protocol.
Experimental Protocols
Protocol for Ovarian Stimulation with this compound in a GnRH Antagonist Cycle
-
Patient Selection: Patients diagnosed as poor ovarian responders based on established criteria (e.g., Bologna criteria).
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a baseline ultrasound and serum estradiol measurement.
-
Ovarian Stimulation:
-
Initiate this compound at a starting dose of 150-300 IU/day, administered subcutaneously.
-
Continue daily administration and monitor follicular growth via ultrasound and serum estradiol levels every 2-3 days, starting from day 5 of stimulation.
-
Adjust the this compound dose based on ovarian response, with increments of 75-150 IU. Do not exceed a total daily dose of 450 IU.
-
-
GnRH Antagonist Administration:
-
When the lead follicle reaches 12-14 mm in diameter, or on a fixed day of stimulation (e.g., day 6), initiate a GnRH antagonist (e.g., cetrorelix or ganirelix) to prevent a premature LH surge.
-
-
Triggering of Ovulation:
-
When at least two follicles reach a mean diameter of 17-18 mm, administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Perform transvaginal oocyte retrieval 34-36 hours after hCG administration.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Granulosa Cells
This compound, as a source of FSH, initiates a signaling cascade within ovarian granulosa cells that is crucial for follicular development.
Caption: this compound (FSH) signaling cascade in ovarian granulosa cells.
Experimental Workflow for a this compound Treatment Cycle
The following diagram illustrates a typical workflow for an ART cycle involving this compound for a poor ovarian responder.
Caption: Experimental workflow for a this compound treatment cycle.
References
Application Notes and Protocols for the Use of Urofollitropin in Intrauterine Insemination (IUI) Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] As a gonadotropin, its primary function is to stimulate the growth and development of ovarian follicles.[1][2] In the context of assisted reproductive technology (ART), this compound is a key therapeutic agent for controlled ovarian stimulation in intrauterine insemination (IUI) cycles, particularly for women with ovulatory dysfunction or unexplained infertility.
These application notes provide a comprehensive overview of the use of this compound in IUI cycles, including its mechanism of action, detailed experimental protocols, and a summary of relevant clinical data. The information is intended to guide researchers and clinicians in the effective and safe application of this compound for infertility treatment.
Mechanism of Action
This compound mimics the action of endogenous FSH, which is essential for follicular recruitment and development.[1] The FSH binds to its G protein-coupled receptor (FSHR) on the surface of granulosa cells in the ovaries. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the adenylyl cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes crucial for follicular growth, granulosa cell proliferation, and the synthesis of estrogens.
Signaling Pathway of Follicle-Stimulating Hormone (FSH)
Data Presentation: Comparative Outcomes in IUI Cycles
The following tables summarize quantitative data from clinical studies comparing different ovarian stimulation protocols for IUI. It is important to note that patient populations and study designs may vary.
| Stimulation Protocol | Pregnancy Rate per Cycle (%) | Number of Mature Follicles (≥16-18 mm) | Endometrial Thickness (mm) on hCG Day |
| This compound/hMG | 14.0 - 18.36 | 1.6 - 2.5 | 8.6 - 9.5 |
| Clomiphene Citrate (CC) | 5.7 - 10.0 | 1.5 - 2.0 | 7.5 - 8.5 |
| Letrozole | 8.9 - 9.5 | 1.1 - 1.6 | 7.1 - 7.3 |
| CC + this compound/hMG | 7.0 - 17.0 | 1.9 - 2.2 | 8.3 - 8.7 |
| Letrozole + this compound/hMG | 17.0 | 1.2 | 8.8 |
Data compiled from multiple sources and represent a range of findings. Direct comparison should be made with caution due to variability in study design and patient populations.
| Outcome Measure | This compound/rFSH | Letrozole | Clomiphene Citrate |
| Clinical Pregnancy Rate per Couple (%) | 36 | 24 | 28.2 |
| Live Birth Rate per Couple (%) | 28 | 20 | 28.2 |
| Miscarriage Rate (%) | 11.4 - 16.7 | 11.4 - 25 | 12.9 |
Data compiled from multiple sources and represent a range of findings. Direct comparison should be made with caution due to variability in study design and patient populations.
Experimental Protocols
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Infertile women with anovulatory cycles (WHO group II), unexplained infertility, or mild male factor infertility. Patients should have at least one patent fallopian tube confirmed by hysterosalpingography or laparoscopy.
-
Exclusion Criteria: Primary ovarian failure (high baseline FSH), uncontrolled thyroid or adrenal dysfunction, ovarian cysts or tumors, and pregnancy.
-
Baseline Assessment (Cycle Day 2 or 3):
-
Transvaginal ultrasound to assess for ovarian cysts and measure antral follicle count (AFC).
-
Serum hormone levels: FSH, luteinizing hormone (LH), estradiol (E2), and progesterone.
-
This compound Stimulation Protocol for IUI
This protocol is a general guideline and must be individualized based on the patient's response.
-
Starting Dose: A common starting dose is 75-150 IU of this compound administered subcutaneously or intramuscularly, once daily, beginning on day 3, 4, or 5 of the menstrual cycle.
-
Monitoring:
-
Follicular Growth: Monitored by transvaginal ultrasound every 2-3 days, starting from day 6-8 of the cycle. The number and size of developing follicles are recorded.
-
Endometrial Thickness: The thickness of the endometrium is measured during each ultrasound. An optimal thickness is generally considered to be >7-8 mm.
-
Serum Estradiol (E2): E2 levels are monitored to assess follicular activity and mitigate the risk of ovarian hyperstimulation syndrome (OHSS).
-
-
Dose Adjustment: The dose of this compound may be adjusted based on the ovarian response. If the response is poor, the dose can be increased by 37.5-75 IU every 3-4 days. The maximum recommended daily dose is typically 225 IU.
-
Criteria for hCG Administration (Ovulation Trigger):
-
When at least one dominant follicle reaches a mean diameter of 18-20 mm.
-
Adequate endometrial thickness (>7-8 mm).
-
Serum E2 levels are consistent with mature follicles (approximately 200-300 pg/mL per mature follicle).
-
-
Ovulation Trigger: A single injection of 5,000-10,000 IU of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation and ovulation.
-
Timing of IUI: Intrauterine insemination is typically performed 24-36 hours after the hCG injection.
Semen Preparation for IUI
-
The male partner provides a semen sample approximately 1-2 hours before the scheduled IUI.
-
The semen is "washed" to separate the motile sperm from the seminal fluid and other debris. This process concentrates the healthy, motile sperm into a small volume for insemination.
Intrauterine Insemination Procedure
-
The IUI procedure is a sterile, minimally invasive technique.
-
A speculum is inserted into the vagina to visualize the cervix.
-
A thin, flexible catheter containing the washed sperm is passed through the cervix and into the uterine cavity.
-
The sperm concentrate is slowly injected into the uterus.
-
The patient may be advised to rest in a supine position for 10-15 minutes following the procedure.
Luteal Phase Support and Pregnancy Test
-
Luteal phase support with progesterone may be prescribed, although its benefit in IUI cycles is debated.
-
A serum pregnancy test (β-hCG) is typically performed 14 days after the IUI procedure.
Experimental Workflow and Logical Relationships
This compound-IUI Cycle Workflow
Conclusion
This compound is an effective gonadotropin for controlled ovarian stimulation in IUI cycles. The success of the treatment is contingent upon careful patient selection, individualized stimulation protocols, and meticulous monitoring of follicular development and endometrial response. The provided protocols and data serve as a valuable resource for researchers and clinicians aiming to optimize the use of this compound in the management of infertility. Further well-designed clinical trials are warranted to refine stimulation protocols and provide more definitive comparative data.
References
Application Notes and Protocols: Urofollitropin in Combination with GnRH Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin is a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] It is a key gonadotropin used in Assisted Reproductive Technologies (ART) to stimulate the growth and development of multiple ovarian follicles in women undergoing procedures like in vitro fertilization (IVF).[1][2][3] To prevent a premature surge of luteinizing hormone (LH) that could lead to untimely ovulation, this compound is almost always administered in conjunction with a Gonadotropin-Releasing Hormone (GnRH) analogue—either an agonist or an antagonist.
GnRH agonists and antagonists both serve to suppress endogenous LH secretion from the pituitary gland but do so via distinct mechanisms, leading to different treatment protocols, durations, and clinical considerations. These notes provide a detailed overview of the signaling pathways, experimental protocols, and clinical outcome data associated with combining this compound with both GnRH agonists and antagonists.
Mechanism of Action and Signaling Pathways
This compound (FSH)
This compound acts by mimicking endogenous FSH. It binds to the FSH receptor, a G protein-coupled receptor (GPCR) on the surface of ovarian granulosa cells. This binding activates a downstream signaling cascade, primarily through the adenylate cyclase pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in follicular development, including the aromatase enzyme responsible for converting androgens to estrogens. This stimulation is essential for normal follicular growth, maturation, and gonadal steroid production.
GnRH Agonists
GnRH agonists (e.g., leuprolide, triptorelin) are synthetic analogues of GnRH. Upon initial administration, they bind to GnRH receptors on pituitary gonadotrophs and cause a potent stimulatory effect, leading to a transient increase in FSH and LH secretion, known as a "flare". However, their resistance to degradation and continuous receptor occupancy leads to receptor downregulation and desensitization. This ultimately results in a profound suppression of the pituitary-gonadal axis, creating a temporary hypogonadal state necessary for controlled ovarian stimulation.
GnRH Antagonists
GnRH antagonists (e.g., ganirelix, cetrorelix) also bind to the GnRH receptors in the anterior pituitary but act as competitive inhibitors. They immediately block the binding of endogenous GnRH without causing an initial stimulatory phase. This results in a rapid, dose-dependent suppression of FSH and LH secretion, providing immediate control over the ovulatory process. The effect is also quickly reversible upon discontinuation of the drug.
Experimental Protocols
The choice between a GnRH agonist or antagonist protocol depends on patient characteristics, clinical preference, and the need to balance efficacy with the risk of side effects like Ovarian Hyperstimulation Syndrome (OHSS).
GnRH Agonist Long Protocol
This is a traditional and effective protocol, characterized by initiating the GnRH agonist in the luteal phase of the cycle preceding stimulation.
Methodology:
-
Patient Selection: Suitable for a general IVF population, younger patients, or those with a history of poor embryo quality with other methods. A thorough gynecologic and endocrinologic evaluation is required prior to treatment.
-
Pituitary Downregulation (Pre-treatment Phase):
-
A GnRH agonist (e.g., leuprolide acetate) is initiated in the mid-luteal phase (approx. day 21) of the menstrual cycle preceding the stimulation cycle.
-
Administration continues for approximately 10-14 days.
-
-
Baseline Assessment:
-
After downregulation is confirmed via a blood test (low estradiol and LH) and ultrasound (thin endometrium, no cysts), ovarian stimulation begins.
-
-
Ovarian Stimulation:
-
This compound administration is initiated. A common starting dose for patients after pituitary suppression is 150-225 IU, injected subcutaneously once daily. The dose must be individualized.
-
The GnRH agonist is continued at a reduced dose throughout the stimulation phase to maintain pituitary suppression.
-
-
Monitoring:
-
Follicular development is monitored via transvaginal ultrasound and serum estradiol levels every 2-3 days, starting around day 5 of stimulation.
-
This compound dosage may be adjusted based on ovarian response. Adjustments should not be made more frequently than every 2 days, typically in increments of 75-150 IU. The maximum recommended daily dose is 450 IU.
-
-
Triggering Final Maturation:
-
When at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Transvaginal ultrasound-guided oocyte retrieval is performed approximately 34-36 hours after the hCG injection.
-
GnRH Antagonist Protocol
This protocol is the most commonly used today due to its shorter duration, fewer injections, and reduced risk of OHSS.
Methodology:
-
Patient Selection: Suitable for most patients, including those with Polycystic Ovary Syndrome (PCOS) or those at higher risk for OHSS.
-
Ovarian Stimulation (Cycle Day 2/3 Start):
-
This compound administration is initiated on day 2 or 3 of the menstrual cycle. A typical starting dose is 150-225 IU daily via subcutaneous injection.
-
-
Initiation of GnRH Antagonist:
-
A GnRH antagonist (e.g., ganirelix, cetrorelix) is added to the regimen, typically on day 5 or 6 of stimulation, or when the lead follicle reaches 12-14 mm in diameter.
-
The antagonist is administered daily until the day of the hCG trigger.
-
-
Monitoring:
-
Monitoring is performed with transvaginal ultrasound and serum estradiol levels, similar to the agonist protocol.
-
This compound dose adjustments are based on the patient's response. Treatment duration is generally not recommended to exceed 12 days.
-
-
Triggering Final Maturation:
-
When follicles reach the target size (≥17-18 mm), final oocyte maturation is triggered with hCG. In high-risk OHSS patients, a GnRH agonist can be used as the trigger, an option not available in the long agonist protocol.
-
-
Oocyte Retrieval:
-
Oocyte retrieval is scheduled 34-36 hours post-trigger.
-
Comparative Workflow Diagram
Quantitative Data Summary
Clinical outcomes can vary between protocols. The following table summarizes comparative data from various studies and meta-analyses. It is important to note that patient populations (e.g., general IVF, PCOS, poor responders) can significantly influence results.
| Outcome Parameter | GnRH Agonist Protocol | GnRH Antagonist Protocol | Notes |
| Ongoing Pregnancy Rate | May be slightly higher in the general IVF population. | May be slightly lower in the general IVF population; comparable in PCOS patients. | A 2017 meta-analysis found a lower rate with antagonists in general patients, but no difference in PCOS or poor responders. |
| Live Birth Rate | 35.8% - 46.6% | 21.2% - 29.7% | A 2024 trial showed numerically higher rates (35.8% vs 28.7%) for agonists, though not statistically significant. Another meta-analysis found significantly higher rates with agonists. |
| Number of Oocytes Retrieved | Generally similar or slightly higher. | Generally similar or slightly lower. | A 2024 trial found a statistically significant higher mean number of oocytes with the agonist protocol (11.1 vs 9.6). |
| Incidence of OHSS | Higher risk. | Significantly lower risk. | This is a primary advantage of the antagonist protocol, especially in high-risk patients like those with PCOS. |
| Duration of Stimulation | Longer. | Shorter. | The antagonist protocol eliminates the 10-14 day downregulation phase. |
| Total Gonadotropin Dose | Higher. | Lower. | The shorter stimulation period in antagonist protocols often requires a lower total amount of this compound. |
| Cycle Cancellation Rate | Lower in poor responders. | Higher in poor responders. | One study suggested the long agonist protocol may be the first choice for poor responders due to lower cancellation rates. |
Safety and Clinical Considerations
-
Ovarian Hyperstimulation Syndrome (OHSS): This is the most serious potential complication of controlled ovarian stimulation. It is characterized by ovarian enlargement, fluid accumulation, and in severe cases, thromboembolic events. The risk is significantly lower with GnRH antagonist protocols. If ovaries are abnormally enlarged on the last day of treatment, the hCG trigger should be withheld to reduce OHSS risk.
-
Multiple Gestations: The use of this compound and other gonadotropins increases the likelihood of multiple pregnancies. Patients should be counseled on this risk.
-
Contraindications: this compound is contraindicated in patients with high levels of FSH indicating primary ovarian failure, uncontrolled non-gonadal endocrinopathies, tumors of the pituitary gland or hypothalamus, abnormal uterine bleeding of undetermined origin, and pregnancy.
-
Monitoring: Careful clinical monitoring, including ultrasound and serum estradiol levels, is critical for all protocols to ensure patient safety and optimize outcomes. It allows for individualized dose adjustments and helps minimize the risks of OHSS and multiple pregnancies.
References
Luteal Phase Support in Cycles Stimulated with Urofollitropin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovulation induction with urofollitropin, a highly purified urinary follicle-stimulating hormone (FSH), is a common and effective treatment for anovulatory infertility, particularly in women with WHO Group II anovulation who have not responded to clomiphene citrate. Successful follicular development and ovulation are crucial first steps; however, adequate luteal phase support is equally vital for establishing and maintaining a pregnancy. This document provides detailed application notes and protocols for luteal phase support in cycles stimulated with this compound, based on current clinical evidence.
The administration of exogenous gonadotropins can lead to a luteal phase defect, characterized by insufficient progesterone production from the corpus luteum. This can result in a shortened luteal phase and inadequate endometrial receptivity for embryo implantation. Therefore, luteal phase support is often recommended in stimulated cycles to optimize pregnancy outcomes.
This compound Stimulation Protocols
Effective ovarian stimulation is a prerequisite for a healthy luteal phase. This compound is used to stimulate the growth and maturation of ovarian follicles. The following are common protocols for this compound administration, typically in the context of intrauterine insemination (IUI) cycles.
Patient Selection
-
Indication: Anovulatory women (WHO Group II), including those with polycystic ovary syndrome (PCOS), who are clomiphene citrate-resistant.[1]
-
Contraindications: Primary ovarian failure (high FSH), uncontrolled thyroid or adrenal dysfunction, pituitary tumors, and pregnancy.
Stimulation Regimens
A "step-up" protocol is commonly employed to minimize the risk of ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.[1]
Table 1: this compound Step-Up Protocol for Ovulation Induction
| Parameter | Protocol Details |
| Starting Dose | 75 IU/day of this compound, administered subcutaneously or intramuscularly, starting on day 2 or 3 of the menstrual cycle.[2] |
| Monitoring | - Transvaginal ultrasound to monitor follicular growth, starting around day 7 of stimulation and repeated every 2-4 days. - Serum estradiol levels may also be monitored. |
| Dose Adjustment | If, after 7 days, no dominant follicle (≥10 mm) is observed, the dose may be increased by 37.5 IU. Dose adjustments should not be made more frequently than every 7 days.[3] |
| hCG Trigger | When at least one follicle reaches a mean diameter of 18 mm, a single dose of 5,000-10,000 IU of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation and ovulation.[4] |
| Cancellation Criteria | To reduce the risk of multiple pregnancies, the cycle should be cancelled if more than three follicles >16 mm develop. |
Note: Dosing should be individualized based on the patient's response.
Luteal Phase Support Protocols
Following ovulation induction with this compound and an hCG trigger, luteal phase support is often implemented to ensure adequate progesterone levels for endometrial receptivity and early pregnancy maintenance. The two primary options for luteal support are exogenous progesterone and supplementary hCG.
Progesterone Support
Progesterone supplementation is the most common method of luteal phase support. It directly provides the necessary hormone for endometrial development.
Table 2: Progesterone Luteal Phase Support Protocols
| Parameter | Vaginal Progesterone | Intramuscular Progesterone |
| Formulation | Micronized progesterone capsules or gel. | Progesterone in oil. |
| Dosage | 200-400 mg administered vaginally, once or twice daily. | 25-50 mg injected intramuscularly, once daily. |
| Timing of Initiation | Typically started on the day of or the day after IUI. | Typically started on the day of or the day after IUI. |
| Duration | Continued until the day of the pregnancy test. If positive, it may be continued for the first 8-10 weeks of pregnancy. | Continued until the day of the pregnancy test. If positive, it may be continued for the first 8-10 weeks of pregnancy. |
| Considerations | Generally well-tolerated with localized side effects. Vaginal administration provides high uterine progesterone concentrations. | Can be associated with injection site pain and irritation. |
hCG Support
An alternative to progesterone is the use of low-dose hCG during the luteal phase. hCG stimulates the corpus luteum to produce endogenous progesterone and estrogen.
Table 3: hCG Luteal Phase Support Protocol
| Parameter | Protocol Details |
| Dosage | 1,500 IU of hCG administered intramuscularly. |
| Timing of Administration | A single injection is typically given 5-7 days after the initial ovulatory hCG trigger. |
| Considerations | May increase the risk of OHSS, especially in high-responders. Should be used with caution in patients with a high number of developing follicles. |
Clinical Outcomes and Data Comparison
The decision of whether to provide luteal phase support and which agent to use should be based on clinical evidence. While direct comparisons in this compound-only stimulated IUI cycles are limited, data from broader studies on gonadotropin-stimulated cycles provide valuable insights.
A meta-analysis of studies on IUI cycles with gonadotropin stimulation showed that progesterone luteal phase support is beneficial. One study found that for every 11 patients treated with progesterone in gonadotropin-stimulated IUI cycles, there was one additional live birth.
Table 4: Comparison of Pregnancy Outcomes with Progesterone Support in Gonadotropin-Stimulated IUI Cycles
| Luteal Support Regimen | Clinical Pregnancy Rate | Live Birth Rate | Reference |
| Vaginal Progesterone Gel vs. No Support | 21.1% vs. 12.7% (p=0.028) | 17.4% vs. 9.3% (p=0.016) | Erdem et al., 2009 |
| Progesterone Support vs. No Support (Meta-analysis) | Significantly higher with progesterone | Significantly higher with progesterone | Hill et al., 2013 |
There is a lack of robust evidence directly comparing progesterone and hCG for luteal support in this compound-stimulated IUI cycles. While hCG can effectively support the luteal phase, the increased risk of OHSS is a significant concern. Therefore, progesterone is often considered the first-line option for luteal support in these cycles.
References
Application Notes and Protocols: Urofollitropin in Male Infertility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin is a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] In male reproductive medicine, it serves as an exogenous source of FSH, a critical gonadotropin for the regulation and maintenance of spermatogenesis.[3][4] FSH acts directly on Sertoli cells within the seminiferous tubules to support germ cell proliferation and maturation.[5] These application notes provide a comprehensive overview of the use of this compound in male infertility research, summarizing quantitative outcomes, detailing experimental protocols, and visualizing key pathways and workflows. This compound is investigated in conditions such as hypogonadotropic hypogonadism (HH) and various forms of idiopathic male infertility, including oligozoospermia and azoospermia.
Mechanism of Action
This compound's biological activity mimics that of endogenous FSH. The primary target of FSH in the testes is the Sertoli cell. Upon binding to its specific G protein-coupled receptor (FSHR) on the Sertoli cell membrane, a cascade of intracellular signaling pathways is initiated. The principal pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream effects include the phosphorylation of transcription factors that regulate the expression of genes essential for spermatogenesis. These genes code for proteins involved in nourishing developing germ cells, forming the blood-testis barrier, and producing factors like inhibin B. Other activated pathways include the ERK/MAPK and PI3K/Akt pathways, which are crucial for Sertoli cell proliferation and survival.
Applications & Efficacy Data
Research into this compound for male infertility primarily focuses on two areas: stimulating spermatogenesis in men with hypogonadotropic hypogonadism (in combination with hCG) and improving sperm parameters or sperm retrieval rates in men with idiopathic infertility.
Idiopathic Azoospermia
In men with idiopathic non-obstructive azoospermia (NOA), pre-treatment with this compound is investigated to improve the chances of successful testicular sperm extraction (TESE).
Table 1: Efficacy of this compound in Idiopathic Azoospermia Prior to TESE-ICSI
| Outcome Metric | This compound Treatment Group (n=25) | Control Group (n=25) | Reference |
|---|---|---|---|
| Sperm Retrieval Rate (SRR) | 24% (6/25) | 12.5% (2/25) | |
| Fertilization Rate (FR) | 30% | 20% | |
| Pregnancy Rate (PR) | 28% (7/25) | 15% (3/25) |
| Sperm in Ejaculate | 20% (5/25) | 0% | |
Study Design: Patients treated with hFSH three times/week for 3 months before TESE vs. TESE alone.
Idiopathic Oligozoospermia & Reduced Testicular Volume
This compound is studied for its potential to improve sperm parameters and testicular function in men with idiopathic oligozoospermia, sometimes associated with reduced testicular volume.
Table 2: Effects of this compound on Sperm and Hormonal Parameters
| Parameter | Group A (this compound) (n=80) | Group B (Control) (n=50) | Timepoint | p-value | Reference |
|---|---|---|---|---|---|
| Total Testosterone | Higher | Lower | 12 months | < 0.05 | |
| Testicular Volume | Higher | Lower | 12 months | < 0.05 | |
| Total Sperm Count | Higher | Lower | 12 months | < 0.05 | |
| Progressive Motility | Higher | Lower | 12 months | < 0.05 |
| Sperm Morphology | Higher | Lower | 12 months | < 0.05 | |
Study Design: Group A received this compound for 4 months. Group B was an untreated control group undergoing ICSI for female-factor infertility. Parameters were compared at 12 months from baseline.
Hypogonadotropic Hypogonadism (HH)
For men with HH, the standard of care to induce fertility involves gonadotropin replacement. This typically consists of human chorionic gonadotropin (hCG) to mimic LH action, combined with this compound (or other FSH preparations) to stimulate spermatogenesis.
Table 3: Outcomes of Combination Therapy (hCG + this compound) in HH
| Outcome Metric | Result | Duration of Treatment | Reference |
|---|---|---|---|
| Testicular Growth | Observed in almost all patients | 12-24 months | |
| Spermatogenesis Induction | ~80% of patients | 12-24 months | |
| Pregnancy Rates | ~50% | 12-24 months |
| Sperm Density ≥1.5 x 10⁶/mL | 64.3% of patients | 18 months | |
Study Design: Prospective studies on men with HH treated with hCG followed by or combined with highly purified urinary FSH.
Experimental Protocols
The following protocols are synthesized from methodologies reported in clinical research studies.
Protocol 1: this compound Treatment for Idiopathic Azoospermia Prior to TESE
-
Objective: To evaluate if FSH treatment prior to TESE improves sperm retrieval rates (SRR).
-
Patient Selection Criteria:
-
Infertility for at least 2 years.
-
Confirmed idiopathic azoospermia (absence of sperm in ejaculate on at least two occasions).
-
Serum FSH levels <12 mIU/mL.
-
Normal karyotype and absence of Y-chromosome microdeletions.
-
-
Treatment Regimen:
-
Study Arm: Highly purified this compound 150 IU administered subcutaneously or intramuscularly, three times per week for 3 months.
-
Control Arm: No hormonal treatment prior to TESE.
-
-
Monitoring and Outcome Assessment:
-
Hormonal assessment (FSH, LH, Testosterone) at baseline and after 3 months.
-
Semen analysis performed after the 3-month treatment period to check for the appearance of sperm in the ejaculate.
-
TESE is performed on all patients after the 3-month period.
-
Primary outcome is SRR. Secondary outcomes include fertilization rate and pregnancy rate following ICSI with retrieved sperm.
-
Protocol 2: this compound for Idiopathic Oligozoospermia
-
Objective: To assess the efficacy of this compound in improving sperm parameters in men with idiopathic oligozoospermia.
-
Patient Selection Criteria:
-
Idiopathic oligozoospermia (sperm concentration < 15 million/mL).
-
Normal serum gonadotropin (FSH, LH) and total testosterone levels.
-
May include patients with a mild reduction in testicular volume (e.g., 8-12 mL).
-
-
Treatment Regimen:
-
Regimen A: Highly purified this compound 75 IU daily, administered subcutaneously.
-
Regimen B: Highly purified this compound 150 IU three times per week, administered subcutaneously.
-
Duration: 3 to 4 months.
-
-
Monitoring and Outcome Assessment:
-
Baseline semen analysis (at least two samples).
-
Follow-up semen analysis after the treatment period. Parameters include sperm concentration, total sperm count, progressive motility, and morphology.
-
Hormonal assessment (FSH, Total Testosterone) at baseline and follow-up.
-
Evaluation of sperm DNA fragmentation can be included as a bio-functional parameter.
-
References
- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Gonadotropin Treatment for the Male Hypogonadotropic Hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms and Signaling Pathways Involved in Sertoli Cell Proliferation [frontiersin.org]
Urofollitropin reconstitution and storage for research purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and research applications of urofollitropin, a purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] this compound is a glycoprotein hormone that plays a crucial role in reproductive biology by stimulating follicular development in females and supporting spermatogenesis in males.[1][3]
Product Information and Quality Control
This compound is a highly purified preparation of FSH, though it is important for researchers to be aware that, unlike recombinant FSH (rFSH), it may contain other urinary proteins.[2] The purity and consistency of this compound can vary, which may be a factor in experimental design and data interpretation. For research purposes, it is recommended to obtain this compound from a reputable supplier that provides a certificate of analysis detailing its specific activity, purity, and isoform distribution.
Reconstitution of Lyophilized this compound
Proper reconstitution is critical for maintaining the biological activity of this compound. The lyophilized powder should be handled in a sterile environment, such as a laminar flow hood, to prevent contamination.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free reconstitution buffer (e.g., 0.9% Sodium Chloride Injection, USP for in vivo studies; sterile phosphate-buffered saline (PBS) or cell culture medium for in vitro experiments)
-
Sterile syringes and needles
Protocol:
-
Bring the vial of lyophilized this compound and the reconstitution buffer to room temperature.
-
Using a sterile syringe, draw up the recommended volume of the chosen reconstitution buffer. For many commercial preparations, 1 mL of diluent is used.
-
Slowly inject the buffer into the vial of lyophilized this compound, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the powder completely. Do not shake , as this can cause denaturation of the protein.
-
Visually inspect the solution for clarity and the absence of particulate matter. The reconstituted solution should be clear and colorless. If the solution is cloudy, discolored, or contains particles, it should not be used.
-
For immediate use, the reconstituted solution can be drawn into a sterile syringe for administration or added to cell culture media.
Storage and Stability
The storage conditions for this compound are crucial for preserving its activity.
| Form | Storage Temperature | Light Protection | Duration |
| Lyophilized Powder | 3°C to 25°C (37°F to 77°F) (refrigerated or room temperature) | Required | As per manufacturer's expiration date |
| Reconstituted Solution | Use immediately | Not specified | Recommended for single use; discard any unused portion for clinical applications. For research, short-term storage recommendations are provided below. |
Short-Term Storage of Reconstituted this compound for Research:
While immediate use is recommended, research applications may necessitate storing the reconstituted solution for a short period. Based on general protein handling guidelines, the following can be considered, but stability should be validated for the specific research application:
-
Refrigerated (2-8°C): Aliquots of the reconstituted solution may be stored for up to 24 hours.
-
Frozen (-20°C or -80°C): For longer-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and freeze them. Avoid repeated freeze-thaw cycles. The stability of frozen this compound should be determined empirically for the specific experimental conditions.
Experimental Protocols
In Vitro Sertoli Cell Stimulation
This protocol describes the use of this compound to stimulate Sertoli cells in culture to study its effects on gene expression and protein secretion.
Materials:
-
Primary Sertoli cells or a suitable Sertoli cell line
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Reconstituted this compound
-
Testosterone (often used in conjunction with FSH in Sertoli cell studies)
-
Plates for cell culture (e.g., 24-well plates)
-
Reagents for downstream analysis (e.g., RNA extraction kits for RT-PCR, ELISA kits for protein quantification)
Protocol:
-
Cell Seeding: Plate Sertoli cells at the desired density in culture plates and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): To reduce the effects of growth factors in the serum, cells can be cultured in a low-serum or serum-free medium for a few hours before stimulation.
-
Treatment: Prepare the treatment media containing the desired concentration of this compound and testosterone. A typical starting concentration for in vitro studies can be extrapolated from clinical dosages and previous in vitro studies, often in the range of 10-100 mIU/mL. A dose-response experiment is recommended to determine the optimal concentration for the specific cell type and endpoint being measured.
-
Incubation: Remove the old medium from the cells and replace it with the treatment media. Incubate the cells for the desired period (e.g., 24-48 hours).
-
Sample Collection:
-
Culture Medium: Collect the culture supernatant to analyze secreted proteins such as inhibin B and anti-Müllerian hormone (AMH) by ELISA.
-
Cell Lysate: Wash the cells with PBS and then lyse them to extract RNA for gene expression analysis (e.g., RT-PCR for AMH, inhibin B, and FSH-receptor genes) or protein for Western blotting.
-
-
Analysis: Perform the desired downstream analyses to assess the effects of this compound on Sertoli cell function.
In Vitro Granulosa Cell Culture and Stimulation
This protocol outlines a general procedure for isolating and culturing granulosa cells for stimulation with this compound to study follicular development and steroidogenesis.
Materials:
-
Follicular fluid from human or animal ovaries
-
Density gradient medium (e.g., Ficoll or Percoll) for cell separation
-
Appropriate cell culture medium (e.g., DMEM/F12) with supplements such as serum, insulin, transferrin, and selenium (ITS)
-
Reconstituted this compound
-
Culture plates
-
Reagents for analysis (e.g., estradiol and progesterone assay kits)
Protocol:
-
Granulosa Cell Isolation: Isolate granulosa cells from follicular fluid using density gradient centrifugation or other established protocols.
-
Cell Seeding: Plate the isolated granulosa cells in culture plates coated with an attachment factor (e.g., fibronectin) if necessary.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Once the cells have adhered and are growing well, treat them with various concentrations of this compound to stimulate follicular cell functions.
-
Analysis: Assess endpoints such as cell proliferation, steroid hormone production (e.g., estradiol, progesterone), and gene expression of key follicular development markers.
Data Presentation
Comparison of this compound and Recombinant FSH (rFSH) in Clinical and Research Settings
The choice between this compound and rFSH can depend on the specific research question. The following table summarizes comparative data from clinical studies, which can inform research study design.
| Parameter | This compound (HP-hFSH) | Recombinant FSH (rFSH) | Notes |
| Mean Number of Oocytes Retrieved | 16.3 | 17.1 | No statistically significant difference was observed in a randomized controlled trial. Another study showed a lower yield with this compound (14.4 vs 15.6). |
| Clinical Pregnancy Rate | 48.7% | 44.7% | No statistically significant difference. |
| Live Birth Rate | 38.2% | 38.2% | No statistically significant difference. |
| Embryo Quality | Higher | Lower | Some studies suggest that this compound may result in better quality embryos. |
| Purity | Lower | Higher | This compound is derived from urine and may contain other proteins, whereas rFSH is produced using recombinant DNA technology and is highly purified. |
| Consistency | Variable | High | Batch-to-batch consistency in terms of isoform profiles and purity can be more variable with this compound compared to rFSH. |
Visualizations
Signaling Pathway of this compound (FSH)
Caption: this compound (FSH) signaling pathways.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for this compound.
Safety Precautions
When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat. As this compound is derived from human urine, it should be handled with care, although commercial preparations undergo rigorous purification and safety testing. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and disposal instructions.
References
- 1. “In vitro” Effect of Different Follicle—Stimulating Hormone Preparations on Sertoli Cells: Toward a Personalized Treatment for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. " In vitro" Effect of Different Follicle-Stimulating Hormone Preparations on Sertoli Cells: Toward a Personalized Treatment for Male Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Urofollitropin for the Prevention of Ovarian Hyperstimulation Syndrome (OHSS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of urofollitropin in preventing Ovarian Hyperstimulation Syndrome (OHSS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from recombinant FSH (rFSH)?
A1: this compound is a highly purified form of follicle-stimulating hormone (FSH) that is extracted and purified from the urine of postmenopausal women.[1][2][3] It is a glycoprotein hormone consisting of two non-covalently linked subunits, alpha and beta.[1][3] The beta subunit confers the specific biological activity to FSH. In contrast, recombinant FSH (rFSH) is produced using recombinant DNA technology. While both are used to stimulate follicular development in assisted reproductive technologies (ART), they may have different isoform profiles, which could potentially influence ovarian response and the risk of OHSS.
Q2: What is the proposed mechanism by which this compound may help in preventing OHSS?
A2: The primary role of this compound is to stimulate ovarian follicular growth in women who do not have primary ovarian failure. The prevention of OHSS when using this compound primarily relies on careful monitoring and individualized dosing to avoid an excessive ovarian response. By stimulating the ovaries to produce multiple mature follicles, the risk of OHSS, a potential adverse effect, is managed through vigilant monitoring of ovarian response via ultrasound and serum estradiol levels. It is unclear from current research whether this compound has a lower intrinsic risk of causing OHSS compared to rFSH in all patient populations.
Q3: What are the key considerations when designing an experiment to test the efficacy of this compound in an animal model of OHSS?
A3: When designing an animal model study, several factors are crucial. It is important to select an appropriate animal model, typically immature female rats or mice, that are sensitive to gonadotropin stimulation. The protocol for inducing OHSS, usually involving administration of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG), needs to be standardized. The dosage and timing of this compound administration should be carefully planned and justified. Key endpoints to measure the severity of OHSS include ovarian weight, vascular permeability (e.g., using Evans blue dye), and ascitic fluid volume. Histological examination of the ovaries can also provide valuable information.
Q4: How should this compound be reconstituted and stored for experimental use?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted with the provided sterile solvent immediately before use. Once reconstituted, it should be used right away, and any unused portion should be discarded appropriately. For storage, both the unreconstituted powder and the solvent should be kept at room temperature or refrigerated, and protected from light.
Q5: What are the typical starting doses of this compound used in clinical and preclinical studies for controlled ovarian stimulation?
A5: In clinical practice for women undergoing ART, a common starting dose of this compound is 225 units daily, commencing on the second or third day of the menstrual cycle for the initial five days. The dosage can then be adjusted based on the patient's ovarian response, with a maximum recommended daily dose of 450 units. Treatment duration generally does not exceed 12 days. For preclinical animal studies, the optimal dose will vary depending on the animal model and study design and should be determined through pilot dose-ranging studies.
Q6: What parameters should be monitored during an experiment to assess the risk and severity of OHSS?
A6: In clinical settings, monitoring involves transvaginal ultrasound to assess follicular development and endometrial lining, along with measurement of serum estradiol levels. In preclinical animal models, key parameters include monitoring for increased ovarian weight, signs of increased vascular permeability, and the accumulation of ascitic fluid. If ovaries are abnormally enlarged on the last day of treatment, withholding the hCG trigger is a critical step to reduce the risk of OHSS. Symptoms in human subjects that warrant immediate medical attention include severe pelvic pain, nausea, vomiting, diarrhea, sudden weight gain, and trouble breathing.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Follicular Development | 1. Incorrect dosage or administration of this compound.2. Patient-specific factors (e.g., poor ovarian reserve, obesity).3. Premature luteinization. | 1. Review and confirm the correct dosage and administration protocol. Ensure proper injection technique.2. Individualize the this compound dosage based on markers of ovarian reserve such as antral follicle count (AFC) and anti-Müllerian hormone (AMH) levels.3. Monitor for premature LH surges; consider using a GnRH antagonist protocol to prevent this. |
| Poor Ovarian Response | 1. Insufficient dosage of this compound.2. Low ovarian reserve.3. Alterations in FSH receptor function. | 1. Gradually increase the dose of this compound in subsequent cycles based on the previous response.2. Assess ovarian reserve markers (AFC, AMH) to set realistic expectations and consider alternative protocols.3. Consider genetic testing for FSH receptor polymorphisms in cases of unexpected poor response. |
| Signs of Impending OHSS | 1. Excessive ovarian response to stimulation.2. High or rapidly rising serum estradiol levels.3. Development of a large number of follicles. | 1. Withhold the hCG trigger injection.2. Consider "coasting," which involves stopping gonadotropin administration for a few days until estradiol levels decrease before giving the hCG trigger.3. In GnRH antagonist cycles, consider using a GnRH agonist to trigger final oocyte maturation, which has been shown to significantly reduce the risk of OHSS.4. Cryopreserve all embryos for transfer in a subsequent unstimulated cycle. |
| High Variability in Experimental Results (Preclinical) | 1. Inconsistent animal age, weight, or strain.2. Variability in drug administration technique.3. Environmental stressors affecting the animals. | 1. Use animals of a similar age and weight from a single, reputable supplier. Ensure the chosen strain is appropriate for OHSS modeling.2. Standardize the injection volume, site, and timing. Ensure all personnel are properly trained.3. Maintain a stable and controlled environment (light/dark cycle, temperature, humidity) and handle animals minimally to reduce stress. |
Data Presentation
Table 1: Comparison of Clinical Outcomes with this compound vs. Recombinant FSH (rFSH)
| Gonadotropin | Number of Patients | Mean No. of Oocytes Retrieved | Clinical Pregnancy Rate (%) | OHSS Incidence (Any Grade) (%) | Moderate/Severe OHSS Incidence (%) | Reference |
| This compound | 132 | - | 25.0 (per cycle) | 3.8 | - | |
| rFSH (follitropin alfa) | 129 | - | 13.0 (per cycle) | 7.8 | - | |
| This compound | 880 | - | - | 6.0 | 2.6 | |
| Corifollitropin alfa | 1023 | - | - | 6.9 | 4.0 |
Note: Data from different studies may not be directly comparable due to variations in study design, patient populations, and treatment protocols.
Table 2: Efficacy of Pharmacological Interventions for OHSS Prevention (Network Meta-Analysis)
| Intervention | Risk Ratio (RR) vs. Placebo | 95% Credible Interval (CrI) | Efficacy Ranking | Reference |
| Aspirin | 0.07 | 0.01 - 0.30 | 1 | |
| IV Calcium | 0.11 | 0.02 - 0.54 | 2 | |
| Cabergoline | 0.17 | 0.06 - 0.43 | 3 | |
| Metformin | 0.20 | 0.07 - 0.59 | 4 | |
| IV Hydroxyethyl Starch (HES) | 0.26 | 0.05 - 0.99 | 5 |
Experimental Protocols
Protocol 1: Induction of OHSS in a Rat Model and this compound Treatment
Objective: To establish an OHSS model in immature female rats and to evaluate the effect of this compound on OHSS parameters.
Materials:
-
Immature female Wistar rats (21-23 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound
-
Saline solution (0.9% NaCl)
-
Evans blue dye
-
Formamide
-
Anesthetic (e.g., isoflurane)
-
Analytical balance
-
Spectrophotometer
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
OHSS Induction:
-
On day 1 of the experiment, administer a single intraperitoneal (i.p.) injection of PMSG (e.g., 50 IU) to induce follicular development.
-
48 hours after the PMSG injection, administer a single i.p. injection of hCG (e.g., 50 IU) to trigger ovulation and induce OHSS.
-
-
This compound Treatment:
-
The experimental group will receive daily subcutaneous (s.c.) injections of this compound at a predetermined dose, starting from the day of PMSG administration until the day before sacrifice.
-
The control group will receive daily s.c. injections of saline.
-
-
Assessment of Vascular Permeability:
-
48 hours after the hCG injection, administer Evans blue dye (1% in saline, 0.2 mL) via the tail vein.
-
30 minutes after dye injection, sacrifice the animals by cervical dislocation under anesthesia.
-
Collect peritoneal fluid and measure its volume.
-
Perfuse the vascular system with saline to remove excess dye.
-
Excise various tissues (e.g., ovaries, uterus, intestines) and incubate them in formamide at 60°C for 24 hours to extract the dye.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer to quantify the extravasated dye.
-
-
Assessment of Ovarian Enlargement:
-
After sacrifice, carefully dissect the ovaries, remove any adhering fat and connective tissue, and weigh them on an analytical balance.
-
-
Data Analysis: Compare the ovarian weight, peritoneal fluid volume, and vascular permeability between the this compound-treated group and the control group using appropriate statistical tests.
Protocol 2: In Vitro Culture of Granulosa Cells and VEGF Secretion Assay
Objective: To investigate the direct effect of this compound on Vascular Endothelial Growth Factor (VEGF) secretion from cultured granulosa cells.
Materials:
-
Follicular fluid from patients undergoing IVF (with informed consent) or ovaries from experimental animals
-
Percoll or Ficoll density gradient solution
-
Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics
-
This compound
-
VEGF ELISA kit
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Methodology:
-
Granulosa Cell Isolation:
-
Collect follicular fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and layer it over a Percoll or Ficoll density gradient.
-
Centrifuge to separate granulosa cells from red blood cells and other contaminants.
-
Collect the granulosa cell layer, wash with culture medium, and assess cell viability (e.g., using trypan blue exclusion).
-
-
Cell Culture:
-
Seed the isolated granulosa cells in culture plates at a predetermined density.
-
Culture the cells in an incubator until they reach a desired confluency.
-
-
This compound Treatment:
-
Once the cells are ready, replace the culture medium with serum-free medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
After the incubation period, collect the conditioned culture medium from each well.
-
Centrifuge the collected medium to remove any cell debris and store the supernatant at -80°C until the VEGF assay.
-
-
VEGF ELISA:
-
Quantify the concentration of VEGF in the conditioned media using a commercially available VEGF ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Normalize the VEGF concentrations to the number of cells or total protein content in each well. Compare the VEGF secretion levels between the different this compound concentrations and the control group using appropriate statistical analysis.
Visualizations
References
Technical Support Center: Urinary-Derived FSH (uFSH) Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary-derived follicle-stimulating hormone (uFSH) preparations. Our goal is to help you address common issues related to batch-to-batch consistency and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My in-vitro/in-vivo results are inconsistent across different batches of uFSH. What could be the cause?
Inconsistent results are often linked to the inherent heterogeneity of uFSH, which is a complex glycoprotein purified from human urine. Several factors can contribute to batch-to-batch variability:
-
Glycosylation Heterogeneity: uFSH exhibits both macroheterogeneity (variations in the number of N-linked glycans) and microheterogeneity (variations in the structure of these glycans). Different glycoforms can have different biological activities and clearance rates. For instance, more acidic (highly sialylated) isoforms generally have a longer in-vivo half-life but may show reduced receptor binding affinity compared to less acidic isoforms[1].
-
Isoform Distribution: The proportion of different FSH isoforms (acidic, mid-acidic, and basic) can vary between batches. These isoforms can differ in their bioactivity. For example, acidic isoforms have been shown to be significantly more bioactive in vivo than basic isoforms[2].
-
Purity and Contaminants: The presence of other urinary proteins can vary between batches of uFSH, especially in less purified preparations. These contaminants can interfere with assays or cellular responses. Highly purified uFSH (uFSH-HP) preparations have a purity of over 95%[3].
-
Oxidation: FSH preparations can contain oxidized forms of the hormone, which may affect biological activity[4].
Troubleshooting Steps:
-
Characterize Your Batches: If possible, perform basic characterization of each new batch. This could include SDS-PAGE to check for gross differences in protein profile and an in-vitro bioassay to determine the specific activity.
-
Source from a Single Lot for Critical Experiments: For a series of related experiments, it is highly recommended to use uFSH from a single, large batch to minimize variability.
-
Perform Dose-Response Curves: For each new batch, a new dose-response curve should be generated to determine the effective concentration for your specific assay.
-
Consult the Manufacturer's Certificate of Analysis (CoA): The CoA should provide information on the specific activity, purity, and other quality control parameters for that specific batch.
2. I observe a discrepancy between the immunoassay-quantified concentration and the biological activity of my uFSH preparation. Why is this happening?
This is a common observation and is primarily due to the fact that immunoassays and bioassays measure different properties of the FSH molecule.
-
Immunoassays detect the presence of the FSH protein, often by recognizing specific epitopes on the α or β subunits. They do not necessarily reflect the biological activity of the hormone, as they can detect denatured, fragmented, or otherwise inactive forms of FSH.
-
Bioassays (e.g., in-vitro granulosa cell aromatase assay or in-vivo Steelman-Pohley assay) measure the biological response elicited by FSH binding to its receptor and initiating a downstream signaling cascade. This is a measure of the functional integrity of the hormone.
The ratio of biological activity to immunological activity (B/I ratio) is a measure of the functional quality of the FSH preparation. Variations in glycosylation can significantly impact this ratio. For example, certain glycoforms may be readily detected by an antibody but have a lower affinity for the FSH receptor, resulting in a low B/I ratio.
3. How does the glycosylation of uFSH differ from recombinant FSH (rFSH), and how does this impact my experiments?
The primary difference lies in the profile of isoforms. Urinary FSH contains a broader range of both acidic and mid-acidic isoforms, while recombinant FSH preparations tend to have a higher proportion of less acidic isoforms[5].
-
In-Vivo vs. In-Vitro Studies: The isoform profile is particularly important for in-vivo studies. Acidic isoforms of uFSH have a longer circulatory half-life due to higher sialic acid content, which prevents rapid clearance by the liver. This can lead to a more sustained biological effect in vivo. In contrast, less acidic isoforms, more prevalent in rFSH, may have a higher receptor binding affinity but are cleared more rapidly. This can lead to different pharmacodynamic profiles.
-
Experimental System: The choice between uFSH and rFSH may depend on your experimental goals. If you are studying the effects of a broader range of naturally occurring isoforms, uFSH may be more appropriate. If a more consistent, though perhaps less physiologically diverse, preparation is required, rFSH might be preferred.
4. What are the key quality control assays I should consider when working with uFSH?
To ensure the consistency and reliability of your experiments, consider performing or requesting data for the following assays:
-
In-Vitro Bioassay: This is crucial for determining the biological potency (in International Units, IU) of the preparation. A common method is the granulosa cell aromatase bioassay, which measures the FSH-induced conversion of androgens to estrogens.
-
Immunoassay (ELISA/RIA): To determine the total protein concentration of FSH.
-
SDS-PAGE: To assess the purity of the preparation and identify any major protein contaminants. The apparent molecular weight of the β-subunit is around 30 kD.
-
Isoelectric Focusing (IEF) or Capillary Electrophoresis: To characterize the distribution of FSH isoforms based on their isoelectric points (pI).
-
Size Exclusion Chromatography (SEC): To assess the presence of aggregates or fragments.
Quantitative Data on uFSH Preparations
The following tables summarize quantitative data from various studies, highlighting the potential for batch-to-batch variability.
Table 1: Comparison of Specific Activity in Different FSH Preparations
| Preparation Type | Specific Activity (IU/mg) | Reference |
| Highly Purified uFSH (Fertinorm-P) | ≥ 10,000 | |
| uFSH (Folyrmon P) | 4,000 - 5,000 | |
| Recombinant FSH (Gonal-F) | ~10,000 - 14,000 |
Note: Specific activity can vary between manufacturers and batches.
Table 2: Isoform Distribution in a Purified uFSH Preparation
| Isoform Pool (pI range) | % of Total Immunoactivity | Receptor Binding Activity (RRA/RIA ratio) | Reference |
| I (5.5 - 5.1) | 3.8 ± 1.0 | 5.9 ± 0.39 | |
| II (5.0 - 4.6) | 18.4 ± 3.6 | Decreasing trend | |
| III (4.5 - 4.3) | 14.9 ± 1.5 | Decreasing trend | |
| IV (4.1) | 8.2 ± 1.4 | Decreasing trend | |
| V (Salt Peak, <3.8) | 51.1 ± 6.4 | 2.4 ± 0.19 |
This table illustrates that the most abundant isoforms in this particular uFSH preparation are the most acidic ones, which have lower receptor binding activity in vitro.
Experimental Protocols
1. SDS-PAGE for Purity Assessment of uFSH
-
Objective: To visually assess the purity of the uFSH preparation and estimate the molecular weight of the components.
-
Methodology:
-
Reconstitute the lyophilized uFSH powder in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Mix the uFSH sample with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to dissociate the α and β subunits.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load approximately 10-20 µg of protein per lane onto a 12% or 15% polyacrylamide gel. Include a molecular weight marker lane.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Destain the gel and visualize. The β-subunit of FSH typically appears as a band around 30 kDa. The presence of other bands indicates protein contaminants.
-
2. In-Vitro Granulosa Cell Aromatase Bioassay for FSH Potency
-
Objective: To determine the biological activity of an FSH preparation by measuring its ability to stimulate estradiol production in cultured granulosa cells.
-
Methodology:
-
Cell Culture: Isolate granulosa cells from immature female rats (e.g., 25-28 days old) primed with diethylstilbestrol (DES). Culture the cells in a serum-free medium.
-
Treatment: After an initial culture period, treat the cells with various concentrations of the uFSH standard and the unknown uFSH batches. Include a saturating amount of an androgen substrate (e.g., testosterone or androstenedione).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Estradiol Measurement: Collect the culture medium and measure the concentration of estradiol produced using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot a dose-response curve of estradiol concentration versus FSH concentration. Calculate the potency of the unknown samples relative to the standard using parallel line bioassay analysis.
-
Visualizations
Caption: FSH signaling pathway in granulosa cells.
Caption: Workflow for ensuring uFSH batch-to-batch consistency.
References
- 1. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medirequests.com [medirequests.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative analytical characterization of two commercial human follicle-stimulating hormones extracted from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a combined protocol of urinary and recombinant follicle-stimulating hormone used for ovarian stimulation of patients undergoing ICSI cycle - PMC [pmc.ncbi.nlm.nih.gov]
Side effects and adverse reaction management with urofollitropin
Technical Support Center: Urofollitropin
This guide provides technical support for researchers, scientists, and drug development professionals utilizing this compound in experimental settings. It covers common questions, troubleshooting protocols for adverse reactions, and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] Its primary function is to stimulate the growth and development of ovarian follicles.[3] The mechanism of action begins with FSH binding to its G-protein coupled receptor on the surface of ovarian granulosa cells.[1][2] This binding activates the adenylate cyclase enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately promoting follicular maturation and estrogen production.
Q2: What are the most common adverse reactions observed in preclinical and clinical studies?
A2: The most frequently reported adverse events are Ovarian Hyperstimulation Syndrome (OHSS), multi-fetal gestation, headache, abdominal cramps, and injection site reactions (such as pain, redness, or swelling). Other common side effects include bloating, nausea, breast tenderness, and hot flashes.
Q3: What is Ovarian Hyperstimulation Syndrome (OHSS) and why is it a critical concern?
A3: OHSS is an exaggerated response to ovulation induction therapy, where the ovaries become swollen and painful. It is a critical concern because it can range from mild symptoms like bloating and abdominal discomfort to a severe, life-threatening condition. Severe OHSS is characterized by the rapid accumulation of fluid in the abdomen (ascites), chest (pleural effusion), and around the heart, as well as hemoconcentration, electrolyte imbalances, and an increased risk of thromboembolic events.
Q4: Are there any known contraindications for the use of this compound in experimental models?
A4: Yes, this compound should not be used in models with pre-existing conditions such as primary ovarian failure, tumors of the breast, ovary, or uterus, or uncontrolled disorders of the thyroid or adrenal glands. It is also contraindicated in cases of abnormal or unusual vaginal bleeding of undetermined origin.
Q5: What is the risk of ectopic pregnancy associated with this compound use?
A5: The use of gonadotropins like this compound for ovulation induction is associated with an increased risk of ectopic pregnancy. The incidence of ectopic pregnancies in pregnancies following assisted reproductive techniques (ART) can range from 2.1% to 9.4%, which is higher than in natural conceptions.
Troubleshooting Guides for Adverse Reaction Management
Issue 1: Subject exhibits signs of mild to moderate Ovarian Hyperstimulation Syndrome (OHSS).
Symptoms:
-
Abdominal bloating and discomfort.
-
Mild to moderate abdominal or pelvic pain.
-
Nausea, vomiting, or diarrhea.
-
Minor weight gain.
Troubleshooting Protocol:
-
Cease Administration: Immediately discontinue the administration of this compound and withhold any planned administration of human chorionic gonadotropin (hCG).
-
Monitor Fluid Intake: Ensure adequate oral fluid intake, preferably with electrolyte-containing beverages, to maintain hydration.
-
Restrict Physical Activity: Limit the subject's physical activity to reduce the risk of ovarian torsion.
-
Daily Monitoring: Monitor and record the subject's weight, abdominal circumference, and urine output daily to track progression.
-
Symptomatic Relief: Administer non-NSAID analgesics for pain management. NSAIDs should be avoided as they can compromise renal function.
Issue 2: Subject displays symptoms of severe Ovarian Hyperstimulation Syndrome (OHSS).
Symptoms:
-
Severe abdominal or pelvic pain and bloating.
-
Rapid weight gain (e.g., more than 4.5 kg in 3-5 days).
-
Decreased urine output (oliguria).
-
Shortness of breath (dyspnea) or trouble breathing.
-
Signs of thromboembolism (e.g., unilateral leg swelling, chest pain).
Troubleshooting Protocol:
-
Immediate Cessation & Veterinary/Medical Consultation: Stop all gonadotropin administration immediately and seek urgent veterinary or medical consultation. Hospitalization may be required for intensive monitoring and management.
-
Fluid & Electrolyte Management: Initiate intravenous fluid replacement to correct intravascular dehydration, guided by hemodynamic and electrolyte monitoring.
-
Paracentesis: If ascites is causing significant respiratory distress or abdominal pressure, ultrasound-guided paracentesis may be performed to remove excess fluid.
-
Thromboprophylaxis: Administer prophylactic anticoagulants, such as low molecular weight heparin (LMWH), to mitigate the high risk of thromboembolic events.
-
Comprehensive Monitoring: Conduct regular blood tests (complete blood count, electrolytes, liver function) and imaging (ultrasound, chest x-ray) to monitor for complications.
Issue 3: Subject shows signs of a systemic allergic reaction.
Symptoms:
-
Skin reactions such as hives, rash, or itching.
-
Swelling of the face, lips, tongue, or throat (angioedema).
-
Respiratory distress, wheezing, or tightness in the chest.
-
Severe dizziness or signs of anaphylaxis.
Troubleshooting Protocol:
-
Stop Injection Immediately: Do not administer any further this compound.
-
Administer Emergency Medication: For signs of anaphylaxis, administer epinephrine immediately as per standard laboratory protocol.
-
Provide Supportive Care: Administer antihistamines and corticosteroids to manage the allergic reaction. Provide oxygen support if there are signs of respiratory distress.
-
Document and Report: Thoroughly document the event and report it to the relevant institutional safety committee. The subject should be excluded from further experiments involving this compound.
Data Presentation
Table 1: Incidence of Adverse Reactions Associated with this compound
| Frequency | Adverse Reaction Category | Specific Reactions |
| >10% | Endocrine & Metabolic | Ovarian Hyperstimulation Syndrome (OHSS), Ovary Enlargement |
| Central Nervous System | Headache | |
| Gastrointestinal | Abdominal Cramps | |
| 1% to 10% | Cardiovascular | Hypertension |
| Central Nervous System | Depression, Emotional Lability, Pain | |
| Dermatologic | Acne Vulgaris, Skin Rash | |
| Endocrine & Metabolic | Hot Flash, Ovarian Cyst, Weight Gain | |
| Gastrointestinal | Abdominal Pain, Nausea, Vomiting, Diarrhea, Constipation | |
| Genitourinary | Breast Tenderness, Pelvic Pain, Spotting, Vaginal Hemorrhage | |
| Local | Injection Site Reaction | |
| Respiratory | Sinusitis |
Data derived from product labeling information.
Experimental Protocols
Protocol: Monitoring and Management of OHSS in a Research Setting (Animal Model)
This protocol outlines a methodology for monitoring and managing OHSS in a non-human primate or rabbit model, which is often used in reproductive toxicology studies.
1. Baseline Assessment:
-
Prior to this compound administration, perform a baseline ultrasound to assess ovarian size and morphology.
-
Collect blood samples for baseline measurement of serum estradiol, complete blood count (to assess hematocrit), and electrolytes.
2. This compound Administration and Monitoring:
-
Administer this compound daily via subcutaneous or intramuscular injection at the study-specified dose.
-
Beginning on day 4-5 of stimulation, perform daily or biennial transabdominal ultrasounds to monitor follicular development and measure ovarian size.
-
Collect blood samples every 1-2 days to monitor serum estradiol levels. An excessively rapid rise in estradiol is a key predictor of OHSS risk.
3. Criteria for Withholding hCG Trigger:
-
If ultrasound reveals an excessive ovarian response (e.g., >20 large follicles) or if serum estradiol levels exceed a predefined threshold (e.g., >3,500 pg/mL), withhold the hCG trigger shot to prevent the onset of early OHSS.
4. Post-Trigger Monitoring (If hCG is administered):
-
For 14 days following the hCG trigger, monitor the animal daily for clinical signs of OHSS.
-
Record daily body weight. A rapid increase is indicative of fluid retention.
-
Measure abdominal circumference daily.
-
Observe for signs of lethargy, respiratory distress, or abdominal tenderness.
5. Management of Established OHSS:
-
For mild/moderate OHSS: Provide supportive care, including ensuring ad libitum access to water with electrolytes.
-
For severe OHSS:
- Anesthetize the animal for therapeutic procedures.
- Administer intravenous fluids (e.g., 0.9% saline) to manage hemoconcentration.
- Perform ultrasound-guided paracentesis to drain ascitic fluid, relieving abdominal pressure and improving respiratory function.
- Administer prophylactic low molecular weight heparin to prevent thrombosis.
- Continue daily monitoring of weight, hematocrit, and electrolytes until symptoms resolve.
Visualizations
Signaling Pathway
Caption: this compound (FSH) signaling cascade in ovarian granulosa cells.
Experimental Workflow
Caption: Decision workflow for the management of Ovarian Hyperstimulation Syndrome (OHSS).
References
Technical Support Center: Urofollitropin Protocols for Polycystic Ovary Syndrome (PCOS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urofollitropin to induce ovulation in patients with Polycystic Ovary Syndrome (PCOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of PCOS?
A1: this compound is a purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] In women with PCOS, who often exhibit hormonal imbalances such as elevated luteinizing hormone (LH) and normal to low FSH levels, this compound supplementation helps to stimulate follicular growth and maturation in the ovaries, which is a critical step for ovulation.[3][4][5] It is often used in women who have not responded to clomiphene citrate therapy.
Q2: What are the typical starting doses and protocols for this compound in PCOS patients?
A2: this compound protocols are highly individualized. However, common starting points exist. For ovulation induction in women with PCOS, a typical starting dose is 75 International Units (IU) injected daily (subcutaneously or intramuscularly) for 7 or more days. Another common regimen starts at 75 to 150 IU of FSH per day. The dosage is then adjusted based on the patient's individual response.
Q3: What are the primary differences between step-up and step-down protocols for this compound administration in PCOS?
A3: Step-up and step-down protocols are two different strategies for dose adjustment during ovarian stimulation.
-
Step-Up Protocol: This approach starts with a low dose of this compound (e.g., 75 IU/day), which is gradually increased if the ovarian response is insufficient after a set period (e.g., 7-14 days). This method is designed to find the lowest effective dose to promote the development of a single dominant follicle, thereby reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS) and multiple pregnancies. The step-up protocol is associated with a higher rate of monofollicular development and a lower risk of hyperstimulation compared to the step-down protocol.
-
Step-Down Protocol: This protocol begins with a higher dose of this compound (e.g., 150 IU/day) to initiate a follicular response, and the dose is then decreased once a dominant follicle is identified. While this may shorten the duration of stimulation, some studies suggest a higher risk of multifollicular development and cycle cancellation due to hyper-response with this method.
Q4: How does the efficacy of this compound compare to recombinant FSH (rFSH) in PCOS patients?
A4: Studies comparing highly purified urinary FSH (this compound) and recombinant FSH (rFSH) have shown comparable efficacy in terms of pregnancy outcomes for ovulation induction in women with PCOS. Some studies suggest that rFSH may result in a higher number of mature oocytes and fertilization rates in the context of ICSI cycles, though the total dose of FSH used might be lower. However, a Cochrane review did not find sufficient evidence to definitively recommend one over the other for ovulation induction in PCOS.
Troubleshooting Guides
Issue 1: Poor or No Follicular Response to Initial this compound Dosage
-
Possible Cause: The initial dose of this compound may be too low for the individual's follicular sensitivity threshold.
-
Troubleshooting Steps:
-
Confirm Baseline Conditions: Ensure that a comprehensive gynecologic and endocrinologic evaluation was performed prior to starting the protocol to rule out primary ovarian failure (indicated by high baseline FSH levels) and other contraindications.
-
Dosage Adjustment (Step-Up Protocol): If after 7-14 days of stimulation with the initial dose there is inadequate follicular growth as monitored by ultrasound and serum estradiol levels, increase the daily dose by 37.5 IU to 75 IU. Dose adjustments should not be made more frequently than every 2 days.
-
Evaluate for Insulin Resistance: Insulin resistance is a common feature of PCOS and can contribute to a poor response to gonadotropins. Consider assessing for and managing insulin resistance.
-
Consider Alternative Protocols: If a poor response persists, re-evaluate the chosen protocol. For some individuals, a different starting dose or a different type of gonadotropin might be more effective.
-
Issue 2: Over-response to this compound and Risk of Ovarian Hyperstimulation Syndrome (OHSS)
-
Possible Cause: The patient has a high sensitivity to gonadotropins, a common characteristic in women with PCOS, leading to the development of multiple follicles.
-
Troubleshooting Steps:
-
Intensive Monitoring: Closely monitor the patient's response through regular transvaginal ultrasounds to count and measure follicles and frequent serum estradiol level measurements.
-
Withholding hCG: If monitoring indicates an excessive follicular response (e.g., a large number of intermediate to large follicles) or a very high serum estradiol level, the administration of human chorionic gonadotropin (hCG) to trigger ovulation should be withheld to prevent the onset of OHSS.
-
Dose Reduction or Coasting: In some cases, the this compound dose can be reduced or temporarily stopped ("coasting") for a few days to allow estradiol levels to decline before administering hCG.
-
Cycle Cancellation: In cases of severe over-response, the safest approach is to cancel the cycle and advise the patient to refrain from intercourse.
-
Future Cycle Planning: For subsequent cycles, a lower starting dose of this compound and smaller, more gradual dose increments should be considered.
-
Issue 3: Premature Luteinization
-
Possible Cause: A premature surge in LH can occur during stimulation, leading to the early luteinization of follicles and negatively impacting oocyte quality.
-
Troubleshooting Steps:
-
Monitor Serum LH: In addition to estradiol, monitor serum LH levels, especially as follicles approach maturity.
-
Consider GnRH Agonist/Antagonist Co-treatment: To prevent a premature LH surge, this compound is often used in conjunction with a gonadotropin-releasing hormone (GnRH) agonist or antagonist to suppress the pituitary gland. If not already in use, consider incorporating this into the protocol.
-
Data Presentation
Table 1: this compound Dosage and Administration Protocols for PCOS
| Parameter | Step-Up Protocol | Step-Down Protocol |
| Starting Dose | 75-150 IU/day | 150 IU/day |
| Dosage Adjustment | Increase by 37.5-75 IU every 7-14 days if response is inadequate | Decrease to 75 IU/day after 5 days |
| Maximum Daily Dose | 450 IU | Not specified, dose is tapered down |
| Treatment Duration | Typically 7-14 days, should not exceed 12 days generally | Shorter duration of stimulation reported |
| Primary Goal | Monofollicular development | Rapid initial follicular recruitment |
Table 2: Comparison of Outcomes Between Step-Up and Step-Down Protocols in PCOS
| Outcome | Step-Up Protocol | Step-Down Protocol |
| Monofollicular Development | Higher incidence | Lower incidence |
| Ovulation Rate | Higher | Lower |
| Risk of Hyperstimulation | Lower | Higher |
| Cycle Cancellation Rate | Lower | Higher due to hyper-response |
| Clinical Pregnancy Rate | Higher in some studies | Lower in some studies |
Experimental Protocols
Protocol 1: Low-Dose Step-Up this compound Administration for Ovulation Induction in PCOS
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a transvaginal ultrasound to confirm the absence of ovarian cysts and measure baseline endometrial thickness. Draw blood for baseline serum estradiol, FSH, and LH levels.
-
Initiation of Treatment: Begin daily subcutaneous or intramuscular injections of this compound at a starting dose of 75 IU.
-
Monitoring:
-
After 7 days of stimulation, perform a transvaginal ultrasound to assess follicular growth (number and size of follicles) and measure endometrial thickness.
-
Measure serum estradiol levels.
-
-
Dose Adjustment:
-
If there is an adequate response (e.g., presence of a growing follicle and a corresponding rise in estradiol), continue the same dose.
-
If the response is inadequate, increase the daily dose by 37.5 IU. Maintain this new dose for at least 7 days before considering another increment. Do not exceed a maximum daily dose of 450 IU.
-
-
Criteria for hCG Administration: When at least one follicle reaches a mean diameter of ≥18 mm and serum estradiol levels are appropriate for the number of mature follicles, administer a single dose of 5,000 to 10,000 IU of hCG to trigger ovulation.
-
Withholding Criteria: Withhold hCG administration if there is evidence of an excessive ovarian response, such as the development of too many large follicles or excessively high estradiol levels, to minimize the risk of OHSS.
-
Luteal Phase Support: Progesterone supplementation may be administered during the luteal phase.
Visualizations
Caption: Mechanism of action of this compound in stimulating follicular development.
Caption: Experimental workflow for a low-dose step-up this compound protocol.
References
- 1. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 2. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. originbiopharma.com [originbiopharma.com]
- 5. drugs.com [drugs.com]
Long-term stability and degradation of reconstituted urofollitropin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and degradation of reconstituted urofollitropin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
Lyophilized this compound powder should be stored refrigerated or at room temperature (3°C to 25°C or 37°F to 77°F). It is crucial to protect the powder from light.
Q2: What is the recommended practice for storing this compound after reconstitution?
It is strongly recommended to use reconstituted this compound immediately.[1][2] Any unused portion should be discarded. This is to ensure optimal potency and to avoid potential degradation or contamination.
Q3: Why is immediate use of reconstituted this compound recommended?
Immediate use is recommended because, like many reconstituted protein-based pharmaceuticals, this compound's stability in a liquid state is limited. The reconstitution process removes the protective environment of the lyophilized state, making the protein more susceptible to degradation pathways such as oxidation, hydrolysis, and aggregation.
Q4: Can I store reconstituted this compound in the refrigerator for a short period if immediate use is not possible?
While not recommended, if a brief delay is unavoidable, some reconstituted multi-dose gonadotropin formulations can be refrigerated. However, for single-dose vials of this compound, the standard guideline is to discard any unused solution immediately. There is limited public data on the stability of reconstituted this compound beyond immediate use.
Q5: What are the visual signs of this compound degradation after reconstitution?
Before administration, visually inspect the reconstituted solution for particulate matter and discoloration. A fresh, viable solution should be clear and colorless. The presence of particles, cloudiness, or a change in color indicates potential degradation or contamination, and the solution should not be used.
Q6: What are the potential degradation pathways for this compound?
This compound, a glycoprotein, can undergo several degradation processes in solution, including:
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the protein's structure and function.
-
Hydrolysis: Cleavage of peptide bonds can occur, leading to fragmentation of the protein.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues can introduce a negative charge, affecting the protein's isoelectric point and conformation.
-
Aggregation: Protein molecules may stick together to form larger complexes, which can reduce bioactivity and potentially lead to an immunological response.
Q7: How does degradation affect the bioactivity of this compound?
Degradation can alter the three-dimensional structure of the follicle-stimulating hormone (FSH), which is critical for its binding to the FSH receptor.[3][4] This can lead to a partial or complete loss of biological activity, rendering the product ineffective for stimulating follicular development.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological response in cell-based assays | Loss of this compound bioactivity due to improper storage or handling of the reconstituted solution. | - Always use freshly reconstituted this compound. - Verify the reconstitution protocol and the quality of the diluent. - Perform a quality control check of a new vial of this compound. - If the problem persists, consider using a stability-indicating assay to check the integrity of your sample. |
| Visible particles or cloudiness in the reconstituted solution | Protein aggregation or precipitation, or potential microbial contamination. | - Do not use the solution. - Discard the vial immediately. - Review your reconstitution technique to ensure it was performed under aseptic conditions. |
| Inconsistent results between experiments | Variability in the potency of the reconstituted this compound due to differences in storage time or conditions post-reconstitution. | - Standardize the time between reconstitution and use in all experiments. - Ensure all users are following the same reconstitution and handling protocol. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | - Use a validated stability-indicating HPLC method to identify and quantify degradation products. - Compare the chromatogram of the suspect sample to a freshly reconstituted standard. - Investigate potential stress conditions (e.g., temperature fluctuations, light exposure) that the sample may have been exposed to. |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound
This protocol is adapted from methods developed for the analysis of intact follicle-stimulating hormone (FSH) and its degradation products.
Objective: To assess the purity and identify potential degradation products of reconstituted this compound.
Materials:
-
Reconstituted this compound sample
-
HPLC system with a UV detector
-
C4 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Dilute the reconstituted this compound sample to a suitable concentration (e.g., 0.1-1.0 mg/mL) with Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C4, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 30 60 35 80 40 20 | 45 | 20 |
-
-
Analysis:
-
Inject the prepared sample and the reference standard.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may represent degradation products.
-
Peak purity can be assessed using a diode-array detector.
-
Protocol 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for this compound
Objective: To assess the molecular weight and detect any fragmentation or aggregation of this compound.
Materials:
-
Reconstituted this compound sample
-
SDS-PAGE apparatus and power supply
-
Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Molecular weight standards
-
Coomassie Brilliant Blue or silver stain reagents
Procedure:
-
Sample Preparation:
-
Non-reducing conditions: Mix the reconstituted this compound with a non-reducing sample loading buffer.
-
Reducing conditions: Mix the reconstituted this compound with a reducing sample loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
Destain the gel to visualize the protein bands.
-
-
Analysis:
-
Under non-reducing conditions, intact this compound should appear as a single band. The presence of higher molecular weight bands may indicate aggregation.
-
Under reducing conditions, the alpha and beta subunits will separate. The appearance of lower molecular weight bands could indicate fragmentation.
-
Data Summary
Due to the recommendation for immediate use, there is limited publicly available quantitative data on the long-term stability of reconstituted this compound. The following table summarizes the general stability information.
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | 3°C to 25°C (37°F to 77°F) | Use immediately |
| Protection from Light | Required | Recommended |
| Shelf-life | As indicated by the expiration date | Not intended for storage |
| Appearance | White to off-white powder | Clear, colorless solution |
Visualizations
References
- 1. The stability of synthetic gonadotropin-releasing hormone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Gonadotropins for Clinical Use in the Treatment of Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Subcutaneous Urofollitropin Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with subcutaneous urofollitropin. The information is designed to help minimize injection site reactions and address common issues encountered during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with subcutaneous this compound?
A1: Subcutaneous administration of this compound can lead to localized reactions at the injection site. These are typically mild and transient.[1] Common reactions include:
-
Swelling
-
Itching (pruritus)
-
Bruising
-
Irritation
Q2: What are the potential causes of injection site reactions with this compound?
A2: Injection site reactions can be influenced by several factors related to the formulation, the injection procedure, and the individual's response. Potential causes include:
-
Formulation Characteristics: The pH, osmolality, and specific excipients in the this compound formulation can affect local tolerability. For instance, formulations with a pH that differs significantly from the physiological pH of the subcutaneous tissue may cause pain.
-
Injection Technique: The speed of injection, the volume administered, and repeated use of the same injection site can contribute to local reactions.
-
Immunogenicity: Although this compound is a purified form of follicle-stimulating hormone (FSH) extracted from human urine, there is a potential for an immune response to the protein itself or any remaining urinary protein impurities, which could manifest as injection site reactions. Highly purified preparations are designed to minimize this risk.
Q3: How does the purity of this compound affect injection site reactions?
A3: The purity of this compound is a critical factor in its local tolerability. This compound is derived from the urine of postmenopausal women and undergoes a purification process to remove extraneous proteins and other substances. The presence of non-gonadotropin proteins can be a direct cause of adverse reactions, including systemic allergic reactions. Highly purified this compound preparations are designed to have a high specific activity and are devoid of significant amounts of other urinary proteins, which is thought to improve safety and tolerability at the injection site.
Q4: Are there differences in injection site reactions between urinary-derived this compound and recombinant FSH (rFSH)?
A4: Some clinical studies have compared the local tolerability of urinary-derived and recombinant FSH preparations. While both are generally well-tolerated, some evidence suggests that recombinant FSH may be associated with better local tolerance and reduced immunogenicity. However, other studies have found similar local tolerability between the two types of preparations. For instance, the product monograph for BRAVELLE™, a purified this compound, noted that pain and irritation at the injection site were statistically significantly less frequent compared to a recombinant hFSH comparator.
Troubleshooting Guides
Issue 1: Pain and Stinging During or After Injection
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Formulation pH or Osmolality | Ensure the reconstituted this compound solution is within the manufacturer's specified pH and osmolality range. If developing a new formulation, aim for a pH close to physiological pH (around 7.4) and an isotonic osmolality (approximately 300 mOsm/kg) to minimize pain. |
| Injection Speed | Administer the injection slowly and steadily to allow the subcutaneous tissue to accommodate the fluid, which can reduce pain. |
| Temperature of Injectate | Allow the refrigerated this compound solution to come to room temperature before injection, as cold solutions can cause more pain. |
| Excipients | Certain excipients, such as some buffers (e.g., citrate) and preservatives, can be associated with injection pain. If formulating, consider using alternative excipients known for better tolerability. |
Issue 2: Redness, Swelling, or Itching at the Injection Site
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Local Inflammatory Response | This is a common, mild reaction. Ensure proper aseptic technique during injection preparation and administration to prevent infection. Applying a cool compress to the site after injection may help alleviate these symptoms. |
| Injection Site Rotation | Repeatedly injecting into the same location can lead to skin problems and increased reactions. It is crucial to rotate injection sites daily. Recommended sites include the abdomen, avoiding the navel area. |
| Hypersensitivity Reaction | While rare, hypersensitivity to this compound or its excipients can occur. If symptoms are severe or accompanied by systemic signs like hives or difficulty breathing, this could indicate an allergic reaction requiring immediate medical attention. |
| Injection Volume | Larger injection volumes can cause more tissue distension and lead to a greater local reaction. If possible, consider if the concentration can be optimized to reduce the injection volume. |
Experimental Protocols
Protocol 1: Assessment of Local Tolerability in a Preclinical Model
This protocol outlines a general procedure for evaluating the local tolerability of different subcutaneous this compound formulations in a preclinical model, such as rats.
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Formulations: Prepare different this compound formulations to be tested, including a vehicle control (e.g., saline).
-
Administration:
-
Administer a single subcutaneous injection of a defined volume (e.g., 1 mL) into the abdominal skin. The abdominal area is chosen to minimize the diffusion of the injected liquid.
-
Use a consistent needle size and injection technique for all animals.
-
-
Observation and Scoring:
-
Visually inspect the injection sites at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours post-injection).
-
Score local reactions such as erythema (redness) and edema (swelling) using a standardized scoring system (e.g., a modified Draize test).
-
-
Histopathology:
-
At the end of the observation period (e.g., 48 hours), euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should perform a microscopic examination to assess for signs of irritation, inflammation, necrosis, and other tissue changes.
-
Protocol 2: this compound Reconstitution and Administration for In Vitro Fertilization (IVF) Studies
This protocol provides a general guideline for the reconstitution and administration of lyophilized this compound for research purposes, based on common clinical practices.
-
Reconstitution:
-
Use the sterile diluent provided by the manufacturer, typically 0.9% Sodium Chloride Injection, USP.
-
Reconstitute the lyophilized this compound powder by injecting the diluent into the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can denature the protein.
-
The reconstituted solution should be clear and colorless. Do not use if it is cloudy, discolored, or contains particles.
-
Use the reconstituted solution immediately and discard any unused portion.
-
-
Dosage Preparation:
-
If a dose requires more than one vial, multiple vials can be reconstituted using the same diluent in a sequential manner as per the product instructions.
-
-
Subcutaneous Administration:
-
Select an injection site on the lower abdomen.
-
Cleanse the site with an alcohol wipe and allow it to air dry.
-
Pinch a fold of skin and insert the needle at a 90-degree angle.
-
Inject the medication slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad.
-
Rotate the injection site with each administration to prevent skin reactions.
-
Data Presentation
Table 1: Common Excipients in this compound Formulations and Their Potential Impact on Injection Site Reactions
| Excipient Category | Example Excipient in this compound Formulations | Function | Potential Impact on Injection Site Reactions |
| Bulking Agent | Lactose Monohydrate | Provides bulk to the lyophilized powder. | Generally considered inert, but can be a source of impurities if not highly purified. |
| Stabilizer/Surfactant | Polysorbate 20 | Prevents protein aggregation and adsorption to surfaces. | Can be associated with injection site reactions in some individuals, though generally well-tolerated at low concentrations. |
| Buffering Agents | Sodium Phosphate Dibasic, Heptahydrate; Phosphoric Acid | Maintain the pH of the reconstituted solution. | The type and concentration of the buffer can influence injection pain. Phosphate buffers are generally considered to have good local tolerability. |
| Diluent | 0.9% Sodium Chloride Injection, USP | Used to reconstitute the lyophilized powder for injection. | Isotonic saline is generally well-tolerated and minimizes pain associated with osmolality differences. |
Visualizations
Caption: Experimental workflow for assessing and mitigating injection site reactions.
Caption: Troubleshooting workflow for injection site reactions.
References
Validation & Comparative
A Comparative Cost-Effectiveness Analysis of Urofollitropin and Recombinant Follicle-Stimulating Hormone (rFSH) in Assisted Reproductive Technologies
A detailed guide for researchers, scientists, and drug development professionals on the relative efficacy, safety, and economic implications of urinary-derived versus recombinant gonadotropins for controlled ovarian stimulation.
This guide provides an objective comparison of urofollitropin (highly purified urinary follicle-stimulating hormone, HP-uFSH) and recombinant follicle-stimulating hormone (rFSH) for use in assisted reproductive technologies (ART). The analysis is based on a comprehensive review of clinical trial data, focusing on key performance indicators such as live birth rates, clinical pregnancy rates, and oocyte yield, alongside a critical evaluation of their cost-effectiveness.
Executive Summary
The choice between this compound and rFSH for controlled ovarian stimulation (COS) is a critical decision in ART, with implications for both clinical outcomes and healthcare costs. This compound, derived from the urine of postmenopausal women, and rFSH, produced using recombinant DNA technology, are both effective in stimulating follicular development. However, studies show nuanced differences in their performance and economic value. While some analyses suggest rFSH may lead to higher pregnancy rates, others indicate that this compound can be a more cost-effective option, particularly when considering the lower acquisition cost of the drug. This guide synthesizes the available evidence to facilitate an informed decision-making process for researchers and clinicians.
Comparative Efficacy and Clinical Outcomes
The clinical efficacy of this compound and rFSH has been rigorously evaluated in numerous randomized controlled trials and meta-analyses. The primary endpoints in these studies typically include the number of oocytes retrieved, clinical pregnancy rates, and live birth rates.
A multicenter, randomized study found that while the mean number of oocytes retrieved per patient was similar between the rFSH and uFSH groups (10.2 vs. 10.8, respectively), there was a trend towards higher pregnancy (44.3% vs. 41.4%) and live birth rates (33.8% vs. 26.7%) in favor of rFSH[1][2]. Notably, this study also reported a lower miscarriage rate in the rFSH group (0.0% vs. 16.7%)[1][2]. However, these differences were not statistically significant[1].
Another randomized, controlled, investigator-blind trial involving 152 IVF patients found no statistically significant differences in the mean number of oocytes retrieved, clinical pregnancy rate, or live birth rate between highly purified uFSH (HP-hFSH) and rFSH. The live birth rate was identical in both groups at 38.2%.
A retrospective cohort study comparing cumulative live birth rates (CLBR) found a higher CLBR with rFSH-alfa than with uFSH (53.5% vs. 43.1%). The rFSH-alfa group also yielded a higher number of retrieved oocytes and transferable embryos. Conversely, a different retrospective study suggested that while rFSH resulted in a higher yield of oocytes, the reproductive outcomes, including clinical pregnancy rate, were in favor of uFSH.
The following tables summarize the quantitative data from key comparative studies:
| Parameter | This compound (HP-uFSH) | rFSH | Study |
| Mean No. Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | Lenton et al., 2000 |
| Clinical Pregnancy Rate (per ET) | 41.4% | 44.3% | Lenton et al., 2000 |
| Live Birth Rate (per cycle) | 26.7% | 33.8% | Lenton et al., 2000 |
| Miscarriage Rate | 16.7% | 0.0% | Lenton et al., 2000 |
| Total Gonadotropin (ampoules) | 24.3 ± 6.5 | 22.3 ± 6.5 | Lenton et al., 2000 |
| Parameter | This compound (HP-hFSH) | rFSH | Study |
| Mean No. Oocytes Retrieved | 16.3 | 17.1 | Keye et al., 2002 |
| Clinical Pregnancy Rate | 48.7% | 44.7% | Keye et al., 2002 |
| Live Birth Rate | 38.2% | 38.2% | Keye et al., 2002 |
| Parameter | uFSH | rFSH-alfa | Study |
| Cumulative Live Birth Rate | 43.1% | 53.5% | Ruan et al., 2022 |
| Mean No. Oocytes Retrieved | 11.0 | 13.3 | Ruan et al., 2022 |
| Mean No. Transferable Embryos | 4.0 | 5.0 | Ruan et al., 2022 |
Cost-Effectiveness Analysis
The economic evaluation of this compound versus rFSH is multifaceted, with outcomes often depending on the perspective of the analysis (e.g., healthcare system, patient) and the specific costs included.
A UK-based study utilizing a Markov model concluded that rFSH is more cost-effective than urinary FSH (uFSH). The cost per successful pregnancy was found to be lower for rFSH (£5906) compared to uFSH (£6060). Similarly, a study in the Spanish public health care system found the cost per pregnancy to be €12,791 with recombinant FSH and €13,007 with urinary FSH. An analysis in the United States also concluded that recombinant human FSH is more cost-effective than urinary FSH, with a mean cost per pregnancy of $40,688 for rFSH versus $47,096 for uFSH from a societal perspective.
In contrast, other studies have found urinary-derived gonadotropins to be the more cost-effective option. A Belgian study comparing highly purified human menopausal gonadotrophin (HP-HMG) with rFSH found the average cost per live birth to be significantly lower for HP-HMG (€9996) than for rFSH (€13,009). This was attributed to both improved live birth rates and lower costs with HP-HMG. Another analysis pointed out that while rFSH may require a lower total dose, the higher cost per IU can result in a greater total cost per cycle compared to HP uFSH.
The following table summarizes the findings from various cost-effectiveness studies:
| Metric | This compound/Urinary FSH | rFSH | Region/Study |
| Cost per Pregnancy | €13,007 | €12,791 | Spain |
| Cost per Successful Pregnancy | £6060 | £5906 | UK |
| Mean Cost per Pregnancy | $47,096 | $40,688 | USA |
| Average Cost per Live Birth | €9996 (HP-HMG) | €13,009 | Belgium |
Experimental Protocols
The methodologies employed in the comparative clinical trials of this compound and rFSH are crucial for interpreting the results. A common study design is the randomized controlled trial (RCT) with either a long GnRH agonist protocol or a GnRH antagonist protocol for pituitary down-regulation.
GnRH Agonist Long Protocol
A frequently used protocol involves the following steps:
-
Pituitary Down-regulation: Patients are administered a GnRH agonist, such as buserelin, starting in the mid-luteal phase of the preceding cycle to suppress endogenous gonadotropin secretion.
-
Ovarian Stimulation: Once down-regulation is confirmed (e.g., by ultrasound and serum estradiol levels), daily subcutaneous injections of either this compound or rFSH are initiated. The starting dose is typically 150-300 IU, and it is adjusted based on follicular response, which is monitored via transvaginal ultrasound and serum hormone levels.
-
hCG Administration: When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved transvaginally under ultrasound guidance approximately 34-36 hours after hCG administration.
-
Fertilization and Embryo Transfer: Retrieved oocytes are fertilized in vitro (IVF) or via intracytoplasmic sperm injection (ICSI). A predetermined number of embryos (typically 1-3) are transferred into the uterine cavity 2-5 days after oocyte retrieval.
-
Luteal Phase Support: Progesterone is administered to support the luteal phase and implantation.
GnRH Antagonist Protocol
An alternative protocol that is also commonly used involves:
-
Ovarian Stimulation: Stimulation with this compound or rFSH is initiated on day 2 or 3 of the menstrual cycle.
-
Antagonist Administration: A GnRH antagonist is administered to prevent a premature LH surge once the leading follicle reaches a certain size (e.g., 12-14 mm) or on a fixed day of stimulation.
-
hCG Administration, Oocyte Retrieval, Fertilization, and Embryo Transfer: These steps are carried out in a similar manner to the GnRH agonist protocol.
Signaling Pathways
Follicle-stimulating hormone exerts its biological effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor located on the surface of granulosa cells in the ovary and Sertoli cells in the testis. The activation of the FSHR triggers a cascade of intracellular signaling events that are crucial for follicular development and steroidogenesis.
The canonical signaling pathway involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, ultimately leading to the expression of genes involved in granulosa cell proliferation and differentiation.
However, emerging evidence suggests that FSHR signaling is more complex, involving multiple G proteins and downstream effectors beyond the canonical Gs/cAMP/PKA pathway. These alternative pathways may include the activation of other G proteins and the recruitment of other signaling molecules, allowing for a more nuanced regulation of cellular responses to FSH.
Caption: Canonical FSH Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and rFSH in an ART setting.
Caption: A typical experimental workflow for an ART clinical trial.
Conclusion
The decision between this compound and rFSH for controlled ovarian stimulation in ART is complex, with no single "one-size-fits-all" answer. While some evidence suggests a potential for higher live birth rates with rFSH, these findings are not consistently statistically significant across all studies. Furthermore, the cost-effectiveness of each agent is highly dependent on local drug pricing, healthcare system reimbursement policies, and the specific economic models used for analysis.
For researchers and drug development professionals, it is imperative to consider the totality of the evidence. While rFSH offers the advantage of a highly consistent, pure product, this compound and other urinary-derived gonadotropins can provide a clinically effective and potentially more economical alternative. Future research should focus on well-designed, large-scale clinical trials that not only compare clinical outcomes but also incorporate robust pharmacoeconomic analyses to provide clearer guidance for clinical practice and formulary decisions. The choice of gonadotropin should ultimately be individualized based on patient characteristics, clinical judgment, and a thorough consideration of the cost-effectiveness within a specific healthcare context.
References
Urofollitropin in Ovarian Stimulation: A Comparative Analysis of Oocyte and Embryo Quality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urofollitropin with other gonadotropins, primarily recombinant follicle-stimulating hormone (rFSH), focusing on their effects on oocyte and embryo quality in assisted reproductive technologies (ART). The information is compiled from various clinical studies to offer an objective overview supported by experimental data.
Comparative Efficacy: this compound vs. Recombinant FSH
Clinical trials have demonstrated that highly purified this compound is as effective, efficient, and safe for clinical use as recombinant FSH (rFSH).[1] While some studies show no significant differences in the number of oocytes retrieved or pregnancy rates between the two, others suggest nuances in their effects on embryo quality.
One parallel randomized open-label clinical study involving 267 infertile couples undergoing IVF/ICSI found that while pregnancy and implantation rates were not significantly different, the grade 1 embryo score was significantly higher in the group treated with highly purified urinary FSH (42.1%) compared to the recombinant FSH group (33.5%).[1] Another study also reported better embryonic quality and quantity with this compound, particularly in patients under 35 years of age.[2]
Conversely, a retrospective study indicated that stimulation with rFSH resulted in a higher yield of oocytes compared to this compound (15.6 vs. 14.4).[3][4] However, the same study suggested that the oocytes produced with this compound may be of better quality on average, leading to higher rates of mature oocytes, fertilization, high-quality embryos, and pregnancies in the this compound group.
A study comparing follitropin alpha (an rFSH) with this compound found no significant difference in the mean number of oocytes retrieved (10.2 ± 6.0 for rFSH vs. 10.8 ± 6.1 for this compound). Fertilization rates were also nearly identical (63.0% for rFSH vs. 63.1% for this compound).
Data Summary
The following tables summarize quantitative data from comparative studies on key performance indicators.
Table 1: Oocyte and Embryo Outcomes (this compound vs. rFSH)
| Parameter | This compound (Highly Purified) | Recombinant FSH | Reference |
| Grade 1 Embryo Score | 42.1% | 33.5% | |
| Pregnancy Rate | 46.5% | 36.8% | |
| Implantation Rate | 22.1% | 15.8% | |
| Mean Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | |
| Fertilization Rate | 63.1% | 63.0% | |
| Mean Cleaved Embryos | 5.5 ± 2.8 | 5.5 ± 3.6 | |
| Mean Grade 1 or 2 Embryos | 4.4 ± 2.7 | 4.0 ± 2.4 |
Table 2: Ovarian Stimulation and Pregnancy Outcomes (this compound vs. rFSH in Antagonist Cycles)
| Parameter | This compound | Recombinant FSH | Reference |
| Mean Oocytes Retrieved | 14.4 | 15.6 | |
| Oocyte Maturation Rate | 79.0% | 76.5% | |
| Fertilization Rate | 58.6% | 53.6% | |
| hCG-Positive Pregnancy Rate | 59.3% | 43.9% | |
| Clinical Pregnancy Rate | 44.4% | 33.7% |
Experimental Protocols
The methodologies outlined below are synthesized from protocols described in multiple clinical trials comparing this compound and rFSH.
Patient Population and Downregulation
-
Participants: Infertile couples undergoing IVF/ICSI procedures. Inclusion criteria typically include age between 20-39 years, regular menstrual cycles, and a diagnosis of infertility due to various factors.
-
Downregulation: A standard downregulation protocol is initiated using a GnRH analogue.
Ovarian Stimulation
-
Treatment Arms: Patients are randomized to receive either highly purified this compound or recombinant FSH.
-
Dosage: A common starting dose is 150 IU injected daily for the first 5 days. The dose is then adjusted based on individual response, with a maximum typical dose of 450 IU per day for no more than 12 days. In some protocols, the initial daily dose is 225 units.
-
Monitoring: Follicular growth is monitored via ultrasound, and serum estradiol levels are measured.
-
hCG Administration: When at least three follicles reach a diameter of 17-18 mm, human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
Oocyte Retrieval and Fertilization
-
Oocyte Retrieval: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 34-36 hours after hCG administration.
-
Fertilization: Oocytes are fertilized by either conventional IVF or intracytoplasmic sperm injection (ICSI), depending on semen parameters.
Embryo Culture and Grading
-
Culture: Embryos are cultured in vitro for 3 to 5 days.
-
Grading: Embryo quality is assessed based on morphological criteria, including cell number, blastomere symmetry, and degree of fragmentation. Grade 1 embryos are considered the highest quality.
Embryo Transfer and Luteal Support
-
Embryo Transfer: One to three viable embryos are transferred into the uterine cavity.
-
Luteal Support: Progesterone is administered to support the luteal phase.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for comparative studies of ovarian stimulation agents.
Caption: Simplified FSH signaling cascade in ovarian granulosa cells initiated by this compound.
Mechanism of Action
This compound is a purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. Its primary function is to stimulate ovarian follicular growth in women without primary ovarian failure.
The mechanism of action begins with the binding of FSH to its specific G protein-coupled receptor on the surface of ovarian granulosa cells. This binding activates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins and transcription factors, such as CREB.
This signaling cascade leads to the upregulation of key genes involved in folliculogenesis, including the gene for aromatase, the enzyme responsible for converting androgens to estrogens. Estrogens are crucial for the proliferation and differentiation of granulosa cells, thereby promoting follicular development and maturation. This compound also influences the expression of other local growth factors like inhibins and activins, which further regulate follicular dynamics. Another pathway that may be activated by FSH binding is the PI3K/Akt signaling pathway, which is involved in cell survival and maturation.
Conclusion
The available evidence suggests that highly purified this compound is a viable and effective alternative to recombinant FSH for ovarian stimulation in ART. While both gonadotropins yield comparable results in terms of oocyte retrieval and pregnancy rates in many studies, some evidence points towards a potential advantage of this compound in producing higher quality embryos. The choice of gonadotropin may be individualized based on patient characteristics and clinical judgment. Further large-scale, prospective, randomized trials will be beneficial to definitively delineate the subtle differences in their impact on oocyte and embryo quality.
References
- 1. Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
Urofollitropin in Assisted Reproductive Technology: A Meta-Analysis of Pregnancy Rates and Comparison with Recombinant FSH
A comprehensive review of clinical outcomes and methodologies for researchers and drug development professionals.
In the landscape of Assisted Reproductive Technology (ART), the choice of gonadotropin for controlled ovarian stimulation is a critical determinant of success. Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, has been a mainstay in ovarian stimulation protocols. This guide provides a meta-analysis of pregnancy rates with this compound and a detailed comparison with its primary alternative, recombinant FSH (rFSH), supported by experimental data and detailed methodologies.
Comparative Efficacy: Pregnancy and Live Birth Rates
Meta-analyses of randomized controlled trials (RCTs) have sought to determine the relative efficacy of this compound versus rFSH in achieving clinical pregnancy and live birth in women undergoing ART. The findings, while varied across different studies and patient populations, provide valuable insights.
One meta-analysis assessing pooled data from randomized studies comparing rFSH with urinary FSH (uFSH) found a common odds ratio (OR) of 1.20 (95% Confidence Interval [CI]: 1.02–1.42; P = 0.03) in favor of rFSH for achieving pregnancy.[1] This suggests a 20% greater chance of pregnancy with rFSH. The risk difference indicated a 3.7% increase in the pregnancy rate with rFSH (95% CI: 0.5–6.9%).[1][2] However, other comprehensive meta-analyses have concluded that there is no statistically significant difference in clinical pregnancy rates per cycle started between rFSH and urinary-derived FSH gonadotropins in general (OR 1.07, 95% CI: 0.94, 1.22).[3][4]
When specifically comparing highly purified this compound (uFSH-HP) with rFSH, some studies have reported similar clinical pregnancy rates. For instance, one multicenter, randomized study found clinical pregnancy rates per embryo transfer of 41.4% for highly purified uFSH and 44.3% for rFSH, a non-significant difference. Similarly, a randomized controlled trial comparing highly purified human urinary FSH (HP-hFSH) with rFSH found clinical pregnancy rates of 48.7% and 44.7%, respectively, with no statistically significant difference.
Live birth rates also show variability. In one study, while clinical pregnancy rates were similar, the live birth rate per cycle was 26.7% for uFSH and 33.8% for rFSH. In contrast, another trial reported identical live birth rates of 38.2% for both HP-hFSH and rFSH. A larger meta-analysis including 28 trials and 7339 couples found no statistically significant difference in live birth rates between rFSH and all urinary gonadotrophins combined (OR 0.97, 95% CI: 0.87 to 1.08).
Table 1: Meta-Analysis of Clinical Pregnancy and Live Birth Rates (this compound vs. rFSH)
| Outcome | Comparison | Odds Ratio (95% CI) | Risk Difference (95% CI) | Finding |
| Clinical Pregnancy Rate | rFSH vs. uFSH | 1.20 (1.02–1.42) | 3.7% (0.5–6.9%) | Statistically significant in favor of rFSH in some analyses. |
| Clinical Pregnancy Rate | rFSH vs. Urinary-Derived FSH (all) | 1.07 (0.94–1.22) | - | No statistically significant difference. |
| Live Birth Rate | rFSH vs. uFSH-HP | Not Reported | - | 33.8% vs. 26.7% (per cycle) in one study. |
| Live Birth Rate | rFSH vs. HP-hFSH | Not Reported | - | 38.2% vs. 38.2% in one study. |
| Live Birth Rate | rFSH vs. Urinary Gonadotrophins (all) | 0.97 (0.87–1.08) | - | No statistically significant difference. |
Ovarian Response and Treatment Parameters
Beyond pregnancy outcomes, the ovarian response to stimulation is a key area of comparison. This includes the number of oocytes retrieved, the total dosage of gonadotropin required, and the duration of stimulation.
The mean number of oocytes retrieved per patient has been found to be similar in several studies. One trial reported 10.8 ± 6.1 oocytes for the uFSH group and 10.2 ± 6.0 for the rFSH group. Another study found a mean of 16.3 oocytes with HP-hFSH and 17.1 with rFSH, a non-significant difference.
Regarding the total amount of gonadotropin used, some studies suggest a trend towards lower consumption with rFSH, although this is not always statistically significant. One meta-analysis estimated the difference in the mean total amount of gonadotropins to be -31 IU for rFSH versus HP-FSH, though with a wide confidence interval. The duration of stimulation is often comparable between the two groups.
Table 2: Ovarian Stimulation Parameters (this compound vs. rFSH)
| Parameter | This compound (Highly Purified) | Recombinant FSH (rFSH) | Finding |
| Mean No. of Oocytes Retrieved | 10.8 ± 6.1 / 16.3 | 10.2 ± 6.0 / 17.1 | No statistically significant difference in multiple studies. |
| Mean No. of Treatment Days | 10.7 ± 1.7 | 10.2 ± 2.1 | No statistically significant difference in one study. |
| Mean No. of Ampoules Used | 24.3 ± 6.5 | 22.3 ± 6.5 | Trend towards fewer ampoules with rFSH, not statistically significant in one study. |
Experimental Protocols
The methodologies employed in clinical trials comparing this compound and rFSH are crucial for interpreting the results. While specific protocols may vary between studies, a general framework is often followed.
1. Pituitary Downregulation: Most protocols utilize a long gonadotropin-releasing hormone (GnRH) agonist protocol to suppress the endogenous pituitary function, preventing a premature luteinizing hormone (LH) surge.
2. Ovarian Stimulation:
-
Starting Dose: For this compound in ART cycles, a common starting dose is 225 IU per day, administered subcutaneously. For rFSH, the initial dose is often 150-225 IU per day.
-
Dose Adjustment: The dose is typically adjusted after 5 days based on the patient's ovarian response, which is monitored through ultrasound measurements of follicular growth and serum estradiol levels.
-
Duration: Treatment is continued until adequate follicular development is achieved, generally not exceeding 12 days.
3. Triggering of Final Follicular Maturation: Once lead follicles reach a predetermined size (e.g., 17-18 mm), a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.
4. Oocyte Retrieval and Fertilization: Oocyte retrieval is performed 34-38 hours after hCG administration. The retrieved oocytes are then fertilized in vitro, either through standard insemination or intracytoplasmic sperm injection (ICSI).
5. Embryo Transfer: One or more embryos are transferred to the uterus, typically 2-5 days after oocyte retrieval.
6. Luteal Phase Support: Progesterone supplementation is provided to support the luteal phase and implantation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and rFSH, it is essential to consider the downstream signaling pathways activated by FSH receptor (FSHR) binding.
Caption: FSH Receptor Signaling Pathway.
The binding of FSH to its receptor on granulosa cells initiates a cascade of intracellular events, primarily through the activation of the Gs protein and subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, ultimately regulating gene expression related to follicular development and steroidogenesis.
Caption: Generalized ART Experimental Workflow.
This workflow illustrates the key stages of an ART cycle, from initial pituitary downregulation to the final pregnancy test. The ovarian stimulation phase, where this compound or rFSH is administered, is a critical step that is closely monitored and adjusted to optimize follicular development.
Conclusion
The available evidence from meta-analyses and randomized controlled trials suggests that while some studies indicate a slight advantage for recombinant FSH in terms of clinical pregnancy rates, many other large-scale analyses show no significant difference between highly purified this compound and rFSH in achieving pregnancy or live birth in ART cycles. The ovarian response, in terms of the number of oocytes retrieved, also appears to be comparable. The choice between this compound and rFSH may, therefore, depend on other factors such as cost-effectiveness, patient convenience, and specific clinical scenarios. For researchers and drug development professionals, a thorough understanding of the nuances in clinical trial data and methodologies is paramount for advancing the field of assisted reproduction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recombinant versus urinary follicle stimulating hormone for ovarian stimulation in assisted reproduction - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Meta-analysis of recombinant versus urinary-derived FSH: an update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Validation of Urofollitropin Bioassays and International Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. This compound is a critical component in infertility treatments, and its biological activity, or potency, must be accurately determined to ensure clinical efficacy and safety. This document outlines the international standards governing this compound, details the methodologies of key bioassays, and presents comparative data with alternative FSH products.
International Standards for this compound
The biological activity of this compound is standardized against an international reference preparation to ensure consistency across different products and manufacturing batches.
The primary international standard for urinary-derived FSH is established by the World Health Organization (WHO). The First International Standard for Follicle Stimulating Hormone, Urinary, Human for bioassay (NIBSC code: 92/512) is a highly purified human urinary follicle-stimulating hormone intended for the calibration of urinary FSH preparations by bioassay.[1] This standard has an assigned unitage of 121 International Units (IU) per ampoule.[1] Regulatory bodies worldwide, including the European Pharmacopoeia and the United States Pharmacopeia (USP), reference this international standard for the potency testing of this compound products.
This compound Signaling Pathway
This compound exerts its biological effect by binding to the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor (GPCR) on the surface of granulosa cells in the ovaries. This interaction initiates a signaling cascade that is crucial for follicular development.
Key Bioassays for Potency Determination
The potency of this compound is determined by biological assays (bioassays) that measure its physiological effect. The classic in vivo method is increasingly being supplemented and replaced by in vitro alternatives for ethical and practical reasons.
In Vivo Bioassay: The Steelman-Pohley Assay
The Steelman-Pohley assay has historically been the gold standard for determining the potency of FSH preparations.[2] This in vivo bioassay is based on the augmentation of ovarian weight in immature female rats.
Experimental Workflow:
Detailed Methodology:
-
Animals: Immature female rats (e.g., Sprague-Dawley strain), 21 to 23 days old, are used. The animals are acclimatized for a minimum of 3 days before the start of the assay.
-
Reagents:
-
This compound International Standard (e.g., WHO 92/512).
-
This compound test sample.
-
Human Chorionic Gonadotropin (hCG) solution.
-
Saline solution (0.9% NaCl) for dilutions.
-
-
Procedure:
-
Rats are randomly assigned to groups (typically 5-10 animals per group).
-
All animals receive a constant priming dose of hCG administered subcutaneously.
-
Treatment groups receive graded doses of either the this compound standard or the test sample, typically administered as twice-daily subcutaneous injections for three consecutive days.
-
A control group receives only hCG and saline.
-
Approximately 24 hours after the last injection, the animals are euthanized.
-
The ovaries are carefully dissected, freed from adjacent tissue, and weighed.
-
-
Data Analysis: The mean ovarian weight for each group is plotted against the logarithm of the FSH dose. The potency of the test sample relative to the standard is calculated using parallel line assay statistical methods, as described in the USP and European Pharmacopoeia.
In Vitro Bioassay: cAMP Accumulation Assay
In vitro bioassays offer a more ethical and often more precise alternative to in vivo methods. A common in vitro approach for this compound measures the activation of the FSH receptor by quantifying the downstream production of cyclic adenosine monophosphate (cAMP).[2][3]
Experimental Workflow:
Detailed Methodology:
-
Cell Line: A stable cell line expressing the human FSH receptor is required (e.g., Chinese Hamster Ovary cells transfected with the FSHR gene, CHO-FSHR).
-
Reagents:
-
This compound International Standard.
-
This compound test sample.
-
Cell culture medium and supplements.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A commercial cAMP detection kit (e.g., HTRF®, ELISA).
-
-
Procedure:
-
CHO-FSHR cells are seeded into a 96- or 384-well plate and cultured to near confluency.
-
The cell culture medium is replaced with a stimulation buffer containing a PDE inhibitor.
-
Graded concentrations of the this compound standard and test sample are added to the wells.
-
The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay according to the manufacturer's instructions.
-
-
Data Analysis: A four-parameter logistic curve is fitted to the dose-response data (cAMP concentration versus log of FSH dose). The relative potency of the test sample is determined by comparing its EC50 value to that of the standard.
Comparison with Recombinant FSH Preparations
This compound is often compared to recombinant FSH (rFSH) products, such as follitropin alfa and follitropin beta, which are produced using recombinant DNA technology. While both types of products contain FSH, there are differences in their purity, isoform composition, and clinical performance.
Table 1: Comparison of this compound and Recombinant FSH in Clinical Trials
| Parameter | This compound (Urinary-derived) | Follitropin Alfa (Recombinant) | Follitropin Beta (Recombinant) | Reference |
| Ovulation Rate | 82.6% | 79.1% | - | |
| Clinical Pregnancy Rate per Cycle | 14.4% | 17.1% | - | |
| Live Birth Rate per Cycle | 38.2% | 38.2% | - | |
| Number of Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | - | |
| Total FSH Dose Required (IU) | Significantly higher than rFSH | - | Significantly lower than this compound | |
| Purity | Contains other urinary proteins | Highly pure | Highly pure | |
| Isoform Profile | More acidic isoforms | Less acidic isoforms | Less acidic isoforms |
Note: The values presented are from different studies and should be interpreted with caution due to variations in study design and patient populations.
Clinical studies have generally shown that this compound and recombinant FSH preparations have comparable efficacy in terms of ovulation and pregnancy rates. However, some studies suggest that a higher total dose of this compound may be required to achieve a similar ovarian response compared to recombinant FSH. This difference may be attributed to the different isoform profiles of the preparations, with the more acidic isoforms found in this compound having a longer half-life but potentially lower receptor binding affinity.
Bioassay Validation
The validation of a this compound bioassay is essential to ensure that the method is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and the USP.
Table 2: Key Validation Parameters for this compound Bioassays
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of agreement between the measured potency and the true potency. | The mean relative potency should be within 80-125% of the expected value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) for replicate measurements should be ≤ 15-20%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should not show significant interference from related substances (e.g., LH, hCG) or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | The R² value of the linear regression of measured vs. expected potency should be ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected potency of the test samples. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The assay performance should not be significantly affected by minor changes in parameters such as incubation time, temperature, or reagent concentrations. |
Logical Relationship for Bioassay Validation:
References
- 1. nibsc.org [nibsc.org]
- 2. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a bioassay for FSH using a recombinant human FSH receptor and a cAMP responsive luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Highly Purified Urofollitropin Brands for Reproductive Health Research
An Essential Guide for Researchers and Drug Development Professionals in Assisted Reproductive Technologies
Highly purified urofollitropin, a form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a cornerstone in the field of reproductive medicine. Its primary function is to stimulate the growth and development of ovarian follicles, making it a critical component of ovulation induction and controlled ovarian hyperstimulation protocols for assisted reproductive technologies (ART). For researchers, scientists, and drug development professionals, selecting the appropriate brand of this compound is a decision that can significantly impact experimental outcomes and clinical success. This guide provides an objective, data-driven comparison of different commercially available brands of highly purified this compound, focusing on key performance metrics such as purity, potency, and clinical efficacy, supported by available experimental data and detailed methodologies.
Understanding this compound and Its Mechanism of Action
This compound is a glycoprotein hormone that, after purification from urine, is largely free of luteinizing hormone (LH) and other urinary proteins. Its biological activity is conferred by the specific binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor located on the surface of granulosa cells in the ovary.[1][2] This interaction triggers a cascade of intracellular signaling events crucial for follicular development.
The primary signaling pathway initiated by FSH binding is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes essential for folliculogenesis, such as aromatase, the enzyme responsible for estrogen synthesis.[2][3]
Beyond the canonical Gαs-cAMP-PKA pathway, FSH has been shown to activate other signaling cascades that contribute to its pleiotropic effects on granulosa cells. These include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the MAPK/ERK pathway, which also plays a role in cell growth and differentiation. The intricate interplay of these pathways underscores the complexity of FSH action and highlights the importance of consistent product quality for predictable biological responses.
Below is a diagram illustrating the key signaling pathways activated by this compound.
Comparative Analysis of this compound Brands
Direct head-to-head comparisons of different commercial brands of highly purified this compound are limited in the published literature. Much of the available data compares this compound preparations to recombinant FSH (rFSH). However, insights can be gleaned from bioequivalence studies and from clinical trials that have utilized specific brands. Key brands identified in the literature include Bravelle®, Fertinex®, Metrodin®, Follegon®, and Inceptova FSH®.
Purity and Potency
The purity of this compound preparations is a critical parameter, as residual proteins can affect potency and potentially lead to immunogenic reactions. The manufacturing process, which involves extraction and purification from human urine, can lead to batch-to-batch variability.
One study highlighted that even highly purified this compound can contain variable levels of urine-derived contaminant proteins and exhibit variability in FSH purity and isoform composition. This contrasts with recombinant FSH products, which are generally characterized by higher purity and consistency.
A bioequivalence study comparing two urinary FSH preparations, Follegon® and Metrodin® , found them to be bioequivalent in terms of the extent and rate of absorption, elimination half-life, and plasma clearance after a single intramuscular injection. This suggests that, at least from a pharmacokinetic perspective, these two brands can be expected to perform similarly.
The table below summarizes the findings of the bioequivalence study between Follegon® and Metrodin®.
| Pharmacokinetic Parameter | Follegon® | Metrodin® | Conclusion |
| Extent of Absorption (AUC) | Bioequivalent | Bioequivalent | No significant difference |
| Rate of Absorption (Cmax) | Bioequivalent | Bioequivalent | No significant difference |
| Time to Peak Concentration (Tmax) | Shorter | Longer | Statistically significant difference |
| Elimination Half-life | Bioequivalent | Bioequivalent | No significant difference |
| Plasma Clearance | Bioequivalent | Bioequivalent | No significant difference |
Data sourced from a bioequivalence study of Follegon® and Metrodin®.
Clinical Efficacy
Clinical efficacy is the ultimate measure of performance. While direct brand-to-brand comparisons are scarce, several studies have evaluated the efficacy of specific this compound brands against rFSH, providing valuable performance data.
A prospective, randomized, multicenter trial compared Bravelle® (highly purified this compound) with follitropin-beta (a recombinant FSH). The study found no significant differences in the mean number of oocytes retrieved, peak serum estradiol levels, or rates of embryo transfer, continuing pregnancies, and live births between the two groups. This indicates that Bravelle® is comparable in efficacy to this particular recombinant FSH.
Another study comparing a highly purified FSH (Metrodin-HP®) with a human menopausal gonadotropin (hMG) preparation (Pergonal®) for IVF superovulation found Metrodin-HP® to be as effective and successful as Pergonal®.
The following table summarizes the clinical efficacy data from the comparative study of Bravelle® and follitropin-beta.
| Clinical Outcome | Bravelle® (n=60 s.c., n=59 i.m.) | Follitropin-beta (n=58 s.c.) | P-value |
| Mean number of oocytes retrieved | 11.6 (s.c.), 11.2 (i.m.) | 10.9 | NS |
| Mean peak serum E2 (pg/mL) | 1438 (s.c.), 1386 (i.m.) | 1342 | NS |
| Patients with embryo transfer (%) | 93.3 (s.c.), 91.5 (i.m.) | 93.1 | NS |
| Continuing pregnancies (%) | 33.3 (s.c.), 28.8 (i.m.) | 31.0 | NS |
| Live births (%) | 30.0 (s.c.), 25.4 (i.m.) | 27.6 | NS |
Data adapted from a prospective, randomized study comparing Bravelle® and follitropin-beta. NS = Not Significant.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.
Bioequivalence Study of Follegon® and Metrodin®
Study Design: A randomized, two-way crossover study in 16 healthy, normally cycling female volunteers.
Protocol:
-
Subject Preparation: Endogenous gonadotropin production was suppressed by administering a high-dose oral contraceptive for 7 weeks.
-
Drug Administration: Each subject received a single intramuscular injection of 300 IU of Follegon® or Metrodin® in a randomized order, with a washout period between treatments.
-
Pharmacokinetic Analysis: Frequent blood samples were collected to measure immunoreactive FSH levels. Pharmacokinetic parameters (AUC, Cmax, Tmax, elimination half-life, and plasma clearance) were calculated and compared after normalization for the administered immunodose.
The workflow for this bioequivalence study is depicted in the diagram below.
Clinical Efficacy Trial of Bravelle® vs. Follitropin-beta
Study Design: An open-label, randomized, parallel-group, multicenter study.
Protocol:
-
Patient Population: Infertile premenopausal women with regular ovulatory cycles undergoing IVF-ET.
-
Pituitary Down-regulation: Patients underwent down-regulation with a GnRH agonist (leuprolide acetate).
-
Ovarian Stimulation: Patients were randomized to receive either Bravelle® (subcutaneous or intramuscular) or follitropin-beta (subcutaneous) for up to 12 days.
-
Ovulation Induction: Human chorionic gonadotropin (hCG) was administered to trigger ovulation.
-
IVF-ET Procedure: Oocyte retrieval, in vitro fertilization, and embryo transfer were performed.
-
Outcome Measures: The primary endpoint was the mean number of oocytes retrieved. Secondary endpoints included peak serum estradiol levels, number of patients with embryo transfer, and pregnancy and live birth rates.
Conclusion
The selection of a highly purified this compound brand for research or clinical use requires careful consideration of its purity, potency, and demonstrated clinical efficacy. While direct brand-to-brand comparative data is limited, the available evidence suggests that established brands like Follegon®, Metrodin®, and Bravelle® demonstrate comparable performance in their respective evaluations. The bioequivalence of Follegon® and Metrodin® provides a degree of interchangeability from a pharmacokinetic standpoint. Furthermore, the clinical efficacy of Bravelle® has been shown to be comparable to a widely used recombinant FSH product.
For drug development professionals, the variability in purity and isoform composition inherent in urinary-derived products remains a key consideration. Researchers should be mindful of this potential variability and ensure consistent sourcing for longitudinal studies. As the field of assisted reproductive technology continues to evolve, further head-to-head comparative studies of different this compound brands, with detailed reporting of analytical and clinical data, would be of significant value to the scientific community.
References
Urofollitropin vs. Human Menopausal Gonadotropin (hMG) in In Vitro Fertilization (IVF): A Comparative Guide
In the landscape of assisted reproductive technologies (ART), the selection of gonadotropin preparations for controlled ovarian stimulation is a critical determinant of in vitro fertilization (IVF) success. This guide provides a detailed comparison of two commonly used gonadotropins: Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, and human menopausal gonadotropin (hMG), which contains both FSH and luteinizing hormone (LH) activity.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental protocols underpinning their use in IVF.
Mechanism of Action and Signaling Pathways
This compound (FSH) primarily stimulates the growth and development of ovarian follicles.[1] It binds to FSH receptors on the surface of granulosa cells, which are G protein-coupled receptors.[3] This binding activates a cascade of intracellular signaling events, predominantly through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, to promote follicular maturation and estrogen production.[3] Another pathway involves the recruitment of APPL1, leading to the activation of the PI3K/AKT pathway, which plays a role in cell proliferation and apoptosis inhibition.
Human Menopausal Gonadotropin (hMG) provides both FSH and LH activity. The FSH component functions as described for this compound. The LH component acts on theca cells to stimulate androgen production, which are then converted to estrogens by granulosa cells under FSH stimulation. LH also plays a crucial role in the final stages of follicle maturation and ovulation. LH binds to its receptor (LHCGR), also a G protein-coupled receptor, activating the Gs protein and increasing cAMP levels. This leads to the expression of growth factors that activate the RAS–RAF–MEK–ERK1/2 pathway, essential for ovulation.
Below are diagrams illustrating the signaling pathways for FSH and LH.
References
A Comparative Guide to the Immunogenicity of Urinary-Derived and Recombinant FSH
For researchers, scientists, and drug development professionals, understanding the potential immunogenicity of therapeutic proteins is paramount. This guide provides an objective comparison of the immunogenicity of urinary-derived follicle-stimulating hormone (uFSH) and recombinant follicle-stimulating hormone (rFSH), supported by experimental data and detailed methodologies.
Executive Summary
Follicle-stimulating hormone (FSH) is a critical therapeutic agent in reproductive medicine. Historically, FSH was purified from the urine of postmenopausal women (uFSH). With advancements in biotechnology, recombinant FSH (rFSH) is now widely available, offering higher purity and batch-to-batch consistency. A key consideration in the choice between these two forms is their potential to elicit an immune response, specifically the formation of anti-drug antibodies (ADAs).
Evidence suggests that rFSH has a very low immunogenic potential. This is largely attributed to its high purity and the absence of urinary protein contaminants that are present in uFSH preparations. While direct comparative studies on immunogenicity are limited, available data from separate studies indicate a low incidence of antibody formation for both products, with a slightly higher incidence of non-neutralizing antibodies reported for an rFSH product in one study. The clinical significance of these anti-FSH antibodies, when they do occur, appears to be minimal, with no definitive impact on efficacy or safety reported in the major clinical trials.
Comparative Analysis of Immunogenicity
The immunogenicity of a biotherapeutic is its capacity to induce an immune response in the recipient, which can lead to the formation of ADAs. These antibodies can potentially neutralize the drug's activity, alter its pharmacokinetic profile, or cause adverse reactions.
Factors Influencing Immunogenicity
Several factors can contribute to the immunogenic potential of FSH preparations:
-
Source and Purity: uFSH is extracted from pooled human urine and may contain various urinary protein impurities, even in highly purified formulations.[1][2][3][4] One study identified as many as 23 non-gonadotrophin-related proteins in urinary-derived preparations.[1] In contrast, rFSH is produced in a controlled cell culture environment, resulting in a highly pure product, free from human-derived contaminants.
-
Glycosylation: FSH is a glycoprotein, and the carbohydrate side chains (glycans) can influence its immunogenicity. Both uFSH and rFSH exhibit heterogeneity in their glycosylation patterns. Differences in the sialic acid content and the structure of the glycans between the two forms could potentially be recognized as foreign by the immune system.
-
Batch-to-Batch Consistency: rFSH offers high batch-to-batch consistency, a factor that is more challenging to control with uFSH due to variability in the urine source. Inconsistent product characteristics could increase the risk of an immune response.
Quantitative Data on Anti-FSH Antibody Formation
| Product Type | Study Population | Number of Patients | Incidence of Anti-FSH Antibodies | Neutralizing Antibodies | Citation |
| Recombinant FSH (rFSH) | Women undergoing controlled ovarian stimulation | 285 | 1.4% (4 patients) | None detected | |
| Urinary-derived FSH (uFSH) | Healthy female volunteers | 27 | 0% seroconversion (2 patients had pre-existing antibodies) | Not applicable |
Note: The data presented above is from two different studies with distinct methodologies and patient populations, and therefore should be interpreted with caution. A direct comparison of the percentages is not statistically valid.
Experimental Protocols
The assessment of immunogenicity involves a multi-tiered approach to detect, confirm, and characterize anti-drug antibodies.
Anti-Drug Antibody (ADA) Screening Assay
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used for initial screening. The therapeutic drug (FSH) is coated onto a microplate. Patient serum is added, and if anti-FSH antibodies are present, they will bind to the coated FSH. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's antibodies. The addition of a substrate results in a color change that can be measured, indicating a positive result.
-
Workflow:
-
Coat microplate wells with FSH.
-
Block non-specific binding sites.
-
Add patient serum samples.
-
Wash to remove unbound components.
-
Add enzyme-conjugated anti-human IgG.
-
Wash again.
-
Add substrate and measure absorbance.
-
Confirmatory Assay
-
Principle: To confirm the specificity of the binding observed in the screening assay, a competition assay is performed. Patient serum is pre-incubated with an excess of the drug (FSH). If the antibodies are specific to FSH, they will be neutralized by the excess drug and will not be able to bind to the FSH-coated plate, resulting in a significant reduction in the signal compared to the un-spiked sample.
-
Workflow:
-
Pre-incubate patient serum with and without excess FSH.
-
Add the mixtures to FSH-coated microplate wells.
-
Proceed with the steps of the screening ELISA.
-
Neutralizing Antibody (NAb) Assay
-
Principle: A cell-based bioassay is typically used to determine if the ADAs are neutralizing. This assay measures the ability of the antibodies to inhibit the biological activity of FSH. For example, a cell line expressing the FSH receptor can be used. The ability of FSH to stimulate a downstream signaling molecule (e.g., cAMP) is measured in the presence and absence of the patient's serum. A reduction in signaling indicates the presence of neutralizing antibodies.
-
Workflow:
-
Culture cells expressing the FSH receptor.
-
Pre-incubate FSH with patient serum.
-
Add the mixture to the cells.
-
Incubate to allow for FSH stimulation.
-
Lyse the cells and measure the level of a downstream signaling molecule (e.g., cAMP).
-
Signaling Pathways and Experimental Workflows
FSH Receptor Signaling Pathway
Follicle-stimulating hormone exerts its effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of target cells, primarily granulosa cells in the ovary and Sertoli cells in the testis. The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Canonical FSH receptor signaling pathway.
Experimental Workflow for Immunogenicity Assessment
The process of assessing the immunogenicity of a therapeutic protein like FSH follows a structured workflow, from initial screening to the characterization of the immune response.
Caption: Workflow for anti-drug antibody (ADA) testing.
Conclusion
References
- 1. Analytical identification of additional impurities in urinary-derived gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. From HMG through purified urinary FSH preparations to recombinant FSH: a substitution study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urofollitropin: Long-Term Safety and Efficacy in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urofollitropin with its primary alternatives in controlled ovarian stimulation (COS): recombinant follicle-stimulating hormone (rFSH) and menotropins (human menopausal gonadotropin, HMG). The focus is on long-term safety data and follow-up from clinical trials, alongside a detailed examination of efficacy, experimental protocols, and mechanisms of action.
Executive Summary
This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, has been a cornerstone of infertility treatment for decades. Its role in stimulating follicular development is well-established. However, with the advent of recombinant gonadotropins and ongoing research into the long-term effects of ovarian stimulation, a thorough comparative analysis is crucial for informed clinical and research decisions. This guide synthesizes available data to offer a comparative perspective on the long-term safety and efficacy of this compound against rFSH (follitropin alfa and beta) and HMG. While direct, extensive long-term follow-up data specifically for this compound clinical trials are limited in publicly available literature, this guide draws on existing comparative studies and data on the broader implications of ovarian stimulation to provide a comprehensive overview.
Comparative Efficacy of this compound and Alternatives
Clinical trials have demonstrated that this compound, rFSH, and HMG are all effective in inducing ovulation and achieving pregnancy in women undergoing assisted reproductive technology (ART).[1] However, studies have reported some differences in outcomes such as the number of oocytes retrieved and pregnancy rates.
A meta-analysis of 26 studies involving 12,613 participants found that while fertilization, pregnancy, and live birth rates were similar across different FSH medications, follitropin alfa was associated with a higher number of retrieved oocytes compared to follitropin beta.[2] Another study comparing highly purified this compound (uFSH) with rFSH found that while rFSH stimulation resulted in a higher yield of oocytes, several reproductive outcome parameters, including oocyte maturation rate, fertilization rate, and clinical pregnancy rate, were favored in the uFSH group, suggesting that this compound may produce oocytes of better quality on average.[3]
When comparing HMG with rFSH, some studies have shown a higher live birth rate with HMG.[4] Conversely, other research indicates that rFSH may be more efficient, requiring a lower total dose to achieve similar outcomes.[5]
Table 1: Comparison of Efficacy Outcomes
| Parameter | This compound (Highly Purified) | Recombinant FSH (Follitropin Alfa/Beta) | Menotropins (HMG) |
| Oocytes Retrieved | Generally comparable to rFSH, with some studies suggesting a slightly lower number but potentially higher quality. | Often a higher number of oocytes retrieved compared to this compound and HMG. | Comparable to rFSH, though some studies report a lower yield. |
| Clinical Pregnancy Rate | Comparable to rFSH. | Comparable to this compound. | Some studies suggest a higher clinical pregnancy rate compared to rFSH. |
| Live Birth Rate | Data is less consistently reported in direct comparisons. | No significant difference compared to urinary gonadotropins in a large meta-analysis. | Some meta-analyses suggest a higher live birth rate compared to rFSH. |
Long-Term Safety and Follow-Up Data
Comprehensive, long-term follow-up studies specifically tracking patients treated with this compound for years post-treatment are not extensively available in the published literature. Much of the long-term safety data is derived from studies on ART and ovarian stimulation in general, without differentiating the specific gonadotropin used.
The primary immediate safety concern with all gonadotropin treatments is Ovarian Hyperstimulation Syndrome (OHSS). Comparative studies have shown that the incidence of OHSS is generally similar between this compound and rFSH.
Concerns regarding the long-term effects of ovarian stimulation include potential impacts on ovarian reserve and a theoretical increased risk of certain cancers. However, a retrospective study on the effects of repeated controlled ovarian hyperstimulation over a two-year period did not find a significant impact on ovarian reserve function in patients undergoing up to four cycles. A study on the long-term health effects of fertility treatments found that while most participants reported excellent health, there was a noted incidence of metabolic disorders, cardiovascular disease, and cancer, highlighting the need for ongoing monitoring. It is important to note that these studies often do not isolate the effects of a specific gonadotropin like this compound.
Table 2: Comparison of Safety Outcomes
| Parameter | This compound | Recombinant FSH (Follitropin Alfa/Beta) | Menotropins (HMG) |
| Ovarian Hyperstimulation Syndrome (OHSS) | Incidence is comparable to rFSH. | Incidence is similar to this compound. | Risk of overstimulation may be a concern, particularly in women with PCOS. |
| Local Side Effects (Injection Site Reactions) | Redness, swelling, and pain at the injection site are common but generally mild. | Similar incidence and severity of local side effects to urinary gonadotropins. | Pain is a common side effect, with a slightly lower incidence of redness and swelling compared to subcutaneous injections of urinary gonadotropins. |
| Multiple Gestations | A known risk with all ovarian stimulation protocols. | A known risk with all ovarian stimulation protocols. | A known risk with all ovarian stimulation protocols. |
| Long-Term Health Risks (e.g., Cancer) | Infrequent reports of benign and malignant ovarian neoplasms with multi-drug ovarian stimulation therapy; a causal link has not been established. | Preclinical data show no teratogenic, mutagenic, or clastogenic effects. | Limited specific long-term follow-up data available. |
Experimental Protocols
The clinical application of this compound and its alternatives typically follows a controlled ovarian stimulation protocol as part of an ART cycle. While specific dosages and timings are individualized, a general workflow can be outlined.
General Experimental Protocol for Controlled Ovarian Stimulation:
-
Pituitary Downregulation: To prevent a premature luteinizing hormone (LH) surge, a gonadotropin-releasing hormone (GnRH) agonist (long protocol) or antagonist (short protocol) is administered.
-
Ovarian Stimulation: Daily injections of this compound, rFSH, or HMG are initiated to stimulate the growth of multiple ovarian follicles. The typical starting dose for this compound is 150-225 IU daily.
-
Monitoring: Follicular growth is monitored through transvaginal ultrasound and serum estradiol levels. Medication dosages may be adjusted based on the patient's response.
-
Triggering of Ovulation: Once a sufficient number of follicles reach a mature size (typically >17-18 mm in diameter), a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Approximately 34-36 hours after the hCG trigger, oocytes are retrieved via transvaginal ultrasound-guided aspiration.
-
Fertilization and Embryo Culture: The retrieved oocytes are fertilized with sperm in the laboratory (IVF or ICSI), and the resulting embryos are cultured for 3-5 days.
-
Embryo Transfer: One or more viable embryos are transferred into the uterus.
-
Luteal Phase Support: Progesterone supplementation is often provided to support the uterine lining and implantation.
Mechanism of Action and Signaling Pathways
This compound, rFSH, and the FSH component of HMG all exert their effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of ovarian granulosa cells. This binding initiates a cascade of intracellular signaling events that are crucial for follicular growth, development, and steroidogenesis.
The primary signaling pathway activated by FSHR is the Gαs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to the expression of genes essential for follicular maturation, such as aromatase (for estrogen production) and inhibin.
In addition to the canonical cAMP/PKA pathway, FSHR activation can also trigger other signaling cascades, including the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Menotropins (HMG) also contain luteinizing hormone (LH), which binds to the LH receptor on theca cells, stimulating androgen production. These androgens then serve as precursors for estrogen synthesis in the granulosa cells, a process stimulated by FSH.
Conclusion
This compound remains a safe and effective option for controlled ovarian stimulation in assisted reproductive technologies. Comparative studies indicate that its efficacy in terms of pregnancy and live birth rates is broadly similar to that of recombinant FSH and menotropins. While there may be subtle differences in the number of oocytes retrieved, the overall clinical outcomes appear comparable.
A significant gap in the current literature is the lack of dedicated, long-term follow-up studies specifically for this compound that extend for many years post-treatment. While the available data on ovarian stimulation in general do not raise major long-term safety alarms, continued surveillance and research are warranted to fully understand the lifelong health implications for women who undergo these treatments. For researchers and drug development professionals, this highlights an opportunity for future studies to focus on the long-term safety profiles of different gonadotropin preparations to further refine and personalize infertility treatments.
References
- 1. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Type of Follicle‐Stimulating Hormone Medication Given for In Vitro Fertilization Impacts Oocyte Retrieval: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. researchgate.net [researchgate.net]
- 5. HMG improves IVF outcome in patients with high basal FSH/LH ratio: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Urofollitropin
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. The proper disposal of pharmaceutical compounds like urofollitropin, a purified form of human follicle-stimulating hormone (FSH), is a critical component of laboratory safety and chemical handling. Adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe working environment.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedural, step-by-step guidance directly addresses key operational questions, aiming to be the preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[2] All handling should be performed in a well-ventilated area to avoid inhalation of any aerosols.[1][2] In case of skin contact, the affected area should be washed thoroughly with water.
Disposal of Unused or Expired this compound
Unused or expired this compound should be treated as pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations. It is crucial to prevent the entry of this compound into sewer systems or waterways.
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This ensures the complete destruction of the hormonal compound, preventing its release into the environment.
For laboratories, a comprehensive waste management plan is essential for ensuring safety and compliance. This includes proper segregation and labeling of waste containers.
Decontamination of Surfaces and Equipment
In the event of a spill, the area should be decontaminated promptly. Absorbent material wetted with an appropriate disinfectant should be used to take up the spilled material. The area should then be rinsed with the disinfectant followed by water. All materials used for cleaning up the spill should be treated as biological waste and disposed of accordingly.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including vials, syringes, needles, and cleaning materials, must be disposed of as pharmaceutical or biomedical waste.
-
Sharps Disposal: Used needles and syringes should be immediately placed in a designated sharps container that is puncture-resistant and leak-proof. These containers should be clearly labeled as hazardous waste. Once the sharps container is full, it should be disposed of through a licensed medical waste disposal service.
-
Vials and Packaging: Empty or partially used vials can be triple-rinsed, with the rinsate collected for proper disposal as chemical waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, although controlled incineration is the preferred method for combustible packaging materials.
Inactivation of this compound Waste
For liquid waste containing this compound, chemical inactivation may be a necessary step prior to disposal. Several methods are effective for the degradation of hormonal compounds.
Chemical Inactivation Methods
| Inactivation Method | Reagent | General Conditions | Efficacy |
| Oxidation | Sodium Hypochlorite (Bleach) | Concentration and contact time are critical. Stability is affected by heat, low pH, and sunlight. | Effective for deproteination. |
| Hydrogen Peroxide (H₂O₂) | Vapor phase is more effective than liquid. Can be used in concentrations from 5% to 35%. | Strong oxidant effective against a wide range of pathogens. | |
| pH Adjustment | Acid or Base | Can lead to hydrolysis of the protein. | The stability of proteins is pH-dependent. |
| Thermal Inactivation | Heat | Half-dissociation of human FSH occurs between 68-74°C after 5 minutes of heating. Most preparations are fully dissociated above 80°C. | Effective for dissociation of the hormone's subunits. |
Experimental Protocols for Inactivation
Disclaimer: The following are general guidelines and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Protocol 1: Inactivation using Sodium Hypochlorite
-
Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in approximately 0.5% sodium hypochlorite).
-
Add the sodium hypochlorite solution to the liquid this compound waste in a suitable container. The final concentration of sodium hypochlorite and the reaction time will need to be determined based on the concentration of this compound.
-
Allow the mixture to react for a sufficient period (e.g., several hours), with occasional mixing.
-
Neutralize the excess sodium hypochlorite if required by local regulations before disposal.
-
Dispose of the treated waste in accordance with institutional and local regulations for chemical waste.
Protocol 2: Thermal Inactivation
-
Place the liquid this compound waste in a heat-resistant container.
-
Heat the waste to a temperature above 80°C and maintain this temperature for at least 30 minutes to ensure complete dissociation of the hormone.
-
Allow the waste to cool to room temperature.
-
Dispose of the treated waste in accordance with institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Urofollitropin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, step-by-step safety and logistical information for handling Urofollitropin, a purified form of human follicle-stimulating hormone. Adherence to these procedures is critical due to the biological origin of the substance.
This compound is derived from human urine and, like all materials of biological origin, should be regarded as potentially hazardous to health.[1] Although some safety data sheets may classify it as a non-hazardous substance, it is prudent to follow rigorous safety protocols to minimize any potential risk.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various scenarios involving this compound.
| Scenario | Required PPE | Additional Recommendations |
| Routine Handling & Preparation | • Lab coat• Safety glasses with side shields• Disposable gloves | Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[2][3] |
| Potential for Splash | • Lab coat or impervious gown• Tightly fitting safety goggles or face shield• Disposable gloves | A face shield offers broader protection to the facial skin, eyes, nose, and mouth from splatters.[3] |
| Spill Cleanup | • Impervious gown• Tightly fitting safety goggles• Double gloves• Respiratory protection (if aerosols are generated) | Ensure adequate ventilation and use absorbent materials to contain the spill. |
| Opening Ampoules | • Protective gloves• Safety glasses | Exercise care to avoid cuts. Tap the ampoule gently to collect material at the bottom before opening. |
Procedural Guidance for Handling and Disposal
Standard Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
PPE Application: Before handling, don the appropriate PPE as outlined in the table above. This should include, at a minimum, a lab coat, safety glasses, and gloves.
-
Aerosol Prevention: Avoid actions that could generate aerosols or dust, such as vigorous shaking or scraping of the lyophilized powder.
-
Reconstitution: When reconstituting the lyophilized powder, dissolve the contents in a known amount of buffer solution. Do not attempt to weigh out portions of the powder.
-
Hand Hygiene: After handling, wash hands thoroughly with soap and water. Remove and dispose of gloves properly.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area thoroughly with water. If skin irritation or a rash occurs, seek medical help.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical advice.
-
Inhalation: Move to an area with fresh air. If you experience respiratory symptoms, get emergency medical help immediately.
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear appropriate PPE for spill cleanup, including an impervious gown, safety goggles, and double gloves.
-
Contain and Absorb: Cover the spill with an absorbent material wetted with an appropriate disinfectant.
-
Clean and Disinfect: Once absorbed, carefully collect the material and place it in a designated biohazard waste container. Clean the spill area with a suitable disinfectant, followed by a rinse with water.
-
Dispose of Waste: All materials used for the cleanup, including absorbent pads and contaminated PPE, should be disposed of as biological waste.
Disposal Plan:
-
Waste Segregation: this compound and any materials it comes into contact with (e.g., ampoules, syringes, absorbent materials) should be treated as biological waste.
-
Containerization: Place all waste into clearly labeled, leak-proof biohazard containers. Sharps, such as needles and broken ampoules, must be placed in a designated sharps container.
-
Final Disposal: Follow your institution's and local regulations for the disposal of biological or biohazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
